3-Methoxyoct-1-ene
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
69873-57-0 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
3-methoxyoct-1-ene |
InChI |
InChI=1S/C9H18O/c1-4-6-7-8-9(5-2)10-3/h5,9H,2,4,6-8H2,1,3H3 |
InChI Key |
GHUUIEXEEIVCRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=C)OC |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 3-Methoxyoct-1-ene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for 3-Methoxyoct-1-ene, a molecule of interest for various research and development applications. Due to a lack of directly published synthetic procedures for this specific compound, this document provides a comprehensive, two-step synthetic approach based on well-established and reliable organic chemistry reactions. The proposed synthesis involves the preparation of the precursor alcohol, oct-1-en-3-ol, via a Grignard reaction, followed by its methylation to the target ether, this compound, through a Williamson ether synthesis. This guide furnishes detailed, hypothetical experimental protocols, tables of quantitative data for reaction components, and a visual workflow diagram to aid in the practical execution of this synthesis.
Introduction
This compound is an unsaturated ether whose utility in various sectors, including pharmaceuticals and materials science, is under exploration. The presence of both an alkene and an ether functional group within the same molecule offers multiple points for further chemical modification, making it a potentially valuable building block in organic synthesis. This guide provides a robust and logical synthetic strategy to enable the reliable laboratory-scale production of this compound.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved in two key steps:
-
Step 1: Synthesis of Oct-1-en-3-ol via Grignard Reaction. This step involves the reaction of a pentylmagnesium bromide Grignard reagent with acrolein to form the secondary allylic alcohol, oct-1-en-3-ol.
-
Step 2: Methylation of Oct-1-en-3-ol via Williamson Ether Synthesis. The hydroxyl group of oct-1-en-3-ol is deprotonated using a strong base, such as sodium hydride, to form an alkoxide. This nucleophilic alkoxide then reacts with a methylating agent, like methyl iodide, in an SN2 reaction to yield the final product, this compound.
Data Presentation
The following tables summarize the reactants, reagents, and conditions for the proposed synthesis.
Table 1: Reagents and Conditions for the Synthesis of Oct-1-en-3-ol
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Role |
| Magnesium Turnings | Mg | 24.31 | 2.43 g | 1.0 | Reactant |
| 1-Bromopentane (B41390) | C₅H₁₁Br | 151.04 | 15.10 g (11.8 mL) | 1.0 | Reactant |
| Acrolein | C₃H₄O | 56.06 | 5.61 g (6.6 mL) | 1.0 | Reactant |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | 150 mL | - | Solvent |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | As needed | - | Quenching Agent |
Table 2: Reagents and Conditions for the Synthesis of this compound
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Role |
| Oct-1-en-3-ol | C₈H₁₆O | 128.21 | 12.82 g | 1.0 | Reactant |
| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | 4.40 g | 1.1 | Base |
| Methyl Iodide | CH₃I | 141.94 | 15.61 g (6.8 mL) | 1.1 | Methylating Agent |
| Tetrahydrofuran (B95107) (anhydrous) | C₄H₈O | 72.11 | 150 mL | - | Solvent |
| Water | H₂O | 18.02 | As needed | - | Quenching Agent |
Experimental Protocols
Step 1: Synthesis of Oct-1-en-3-ol
-
Preparation of Grignard Reagent:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (2.43 g, 0.1 mol).
-
Add 50 mL of anhydrous diethyl ether to the flask.
-
In the dropping funnel, place a solution of 1-bromopentane (15.10 g, 0.1 mol) in 50 mL of anhydrous diethyl ether.
-
Add a small portion of the 1-bromopentane solution to the magnesium turnings to initiate the reaction (initiation may be aided by gentle heating or the addition of a small crystal of iodine).
-
Once the reaction has started (as evidenced by cloudiness and gentle refluxing), add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acrolein:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of freshly distilled acrolein (5.61 g, 0.1 mol) in 50 mL of anhydrous diethyl ether and place it in the dropping funnel.
-
Add the acrolein solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to yield oct-1-en-3-ol. A yield of 65% is reported for a similar Grignard reaction.[1]
-
Step 2: Synthesis of this compound
-
Formation of the Alkoxide:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (4.40 g of a 60% dispersion in mineral oil, 0.11 mol).
-
Wash the sodium hydride with anhydrous hexane (B92381) (3 x 20 mL) to remove the mineral oil, decanting the hexane carefully each time.
-
Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve oct-1-en-3-ol (12.82 g, 0.1 mol) in 50 mL of anhydrous THF and add it dropwise to the sodium hydride suspension with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
-
Methylation:
-
Cool the resulting alkoxide solution back to 0 °C.
-
Add methyl iodide (15.61 g, 0.11 mol) dropwise to the stirred solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and carefully quench by the dropwise addition of water to destroy any unreacted sodium hydride.
-
Add more water to dissolve the inorganic salts.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to yield this compound.
-
Mandatory Visualization
Caption: Proposed two-step synthesis of this compound.
Predicted Spectroscopic Data
Based on the spectroscopic properties of similar alkenes and ethers, the following characteristic signals are expected for this compound:
-
¹H NMR:
-
Signals in the vinylic region (δ 5.0-6.0 ppm) corresponding to the protons of the double bond.
-
A signal around δ 3.3 ppm for the methoxy (B1213986) group protons (-OCH₃).
-
A signal for the proton on the carbon bearing the methoxy group (-CH-O-).
-
Signals in the aliphatic region (δ 0.8-2.0 ppm) for the remaining protons of the octyl chain.
-
-
¹³C NMR:
-
Signals in the vinylic region (δ 110-140 ppm).
-
A signal for the methoxy carbon around δ 55-60 ppm.
-
A signal for the carbon attached to the oxygen.
-
Signals for the other aliphatic carbons.
-
-
IR Spectroscopy:
-
A C=C stretch around 1640-1680 cm⁻¹.
-
Vinylic C-H stretches above 3000 cm⁻¹.
-
A C-O stretch around 1070-1150 cm⁻¹.
-
Aliphatic C-H stretches below 3000 cm⁻¹.
-
Conclusion
This technical guide provides a detailed and actionable synthetic route for this compound. By leveraging the Grignard reaction and the Williamson ether synthesis, this compound can be prepared in a straightforward manner. The provided protocols, data tables, and workflow diagram are intended to facilitate the successful synthesis and further investigation of this promising molecule by researchers in various scientific disciplines. It is recommended that standard laboratory safety procedures be followed and that all reactions are carried out by trained personnel.
References
3-Methoxyoct-1-ene: A Technical Guide to Its Predicted Properties and Reactivity
Disclaimer: 3-Methoxyoct-1-ene is a sparsely documented compound in scientific literature. Consequently, this guide is principally based on the established chemical principles of its constituent functional groups: an alkene and an allylic ether. The quantitative data presented herein are estimations derived from analogous compounds and theoretical models, and should be regarded as predictive. Experimental validation is requisite for any practical application.
Introduction
This compound is an organic molecule featuring a terminal double bond and an allylic methoxy (B1213986) group. This unique structural combination suggests a rich and varied chemical reactivity, making it a potentially valuable, yet underexplored, intermediate for organic synthesis. This technical guide aims to provide a comprehensive overview of the predicted physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development.
Predicted Physical and Chemical Properties
The physical properties of this compound are anticipated to be similar to other unsaturated ethers of comparable molecular weight. The presence of the ether oxygen atom introduces a slight polarity, which may influence its boiling point and solubility characteristics when compared to the analogous hydrocarbon, 3-methyloct-1-ene.
Predicted Physical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₁₈O | |
| Molecular Weight | 142.24 g/mol | |
| Appearance | Colorless liquid (predicted) | Based on similar alkenes and ethers.[1] |
| Boiling Point | ~150-160 °C | Estimated based on trends for C9 alkenes and the presence of an ether linkage.[2][3][4] |
| Density | ~0.8 - 0.9 g/mL | Alkenes are generally less dense than water.[4] |
| Solubility | Insoluble in water; Soluble in organic solvents. | Typical for ethers and hydrocarbons of this size.[3][4][5] |
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Key Features |
| ¹H NMR | Protons adjacent to the ether oxygen (at C3) are expected to be deshielded, appearing in the 3.4-4.5 ppm range.[6] Vinylic protons (at C1 and C2) will show characteristic shifts and coupling patterns. |
| ¹³C NMR | The carbon atom bonded to the ether oxygen (C3) will exhibit a downfield shift, typically in the 50-80 ppm range.[6] |
| IR Spectroscopy | A characteristic C-O single bond stretch is expected between 1050 and 1150 cm⁻¹.[6] Absorptions corresponding to the C=C double bond will also be present. |
Predicted Chemical Reactivity
The chemical behavior of this compound is dictated by its two primary functional groups: the terminal alkene and the allylic ether.
Reactions of the Alkene Group
The carbon-carbon double bond is a site of high electron density, making it susceptible to electrophilic addition reactions.
-
Hydrogenation: Catalytic hydrogenation will reduce the double bond to yield 3-methoxyoctane.
-
Halogenation: Addition of halogens (e.g., Br₂) across the double bond will form 1,2-dihalo-3-methoxyoctane.
-
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr) is expected to follow Markovnikov's rule, with the bromine atom adding to the more substituted carbon (C2).
-
Hydration: Acid-catalyzed hydration will likely yield octan-2-ol and methanol, following cleavage of the ether.
Reactions of the Allylic Ether
The allylic position in this compound confers unique reactivity upon the ether linkage.[7]
-
Acid-Catalyzed Cleavage: In the presence of strong acids, the ether bond is susceptible to cleavage.[7] This reaction proceeds via a resonance-stabilized allylic carbocation, which can lead to a mixture of products.[7]
-
Use as a Protecting Group: Allyl ethers are often employed as protecting groups for alcohols in organic synthesis due to their stability under basic and neutral conditions and their susceptibility to cleavage under specific, often mild, acidic or metal-catalyzed conditions.[8]
Experimental Protocols (Generalized)
The following are generalized experimental protocols for reactions that this compound is predicted to undergo. Note: These are illustrative and would require optimization for this specific substrate.
Synthesis of this compound (Illustrative Williamson Ether Synthesis)
A common method for synthesizing allylic ethers is the Williamson ether synthesis.[8]
Methodology:
-
To a solution of oct-1-en-3-ol in a suitable aprotic solvent (e.g., THF), add a strong base such as sodium hydride (NaH) at 0 °C to deprotonate the alcohol, forming the corresponding alkoxide.
-
After stirring for a short period, add methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to yield this compound.
Acid-Catalyzed Cleavage of this compound
This protocol describes a general procedure for the cleavage of an allylic ether.[7]
Methodology:
-
Dissolve this compound in a suitable solvent (e.g., aqueous acetone).
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize the acid with a base (e.g., sodium bicarbonate solution).
-
Extract the product(s) with an organic solvent.
-
Dry the organic layer, concentrate, and analyze the product mixture, which may include oct-1-en-3-ol and potentially rearranged products.
Visualizations
Synthesis of this compound
Caption: Williamson Ether Synthesis of this compound.
Acid-Catalyzed Cleavage of this compound
Caption: Acid-catalyzed cleavage of this compound.
Conclusion
While specific experimental data for this compound remains elusive, its chemical nature can be reliably predicted based on the well-established reactivity of alkenes and allylic ethers. This guide provides a foundational understanding of its likely physical properties, spectroscopic characteristics, and chemical behavior. It is hoped that this theoretical framework will stimulate further experimental investigation into this potentially useful synthetic building block. All presented data should be treated as provisional until substantiated by empirical evidence.
References
- 1. byjus.com [byjus.com]
- 2. Molecular structure-property relationships for alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Physical Properties of Alkenes [saylordotorg.github.io]
- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. fiveable.me [fiveable.me]
- 8. fiveable.me [fiveable.me]
Spectroscopic Data for 3-Methoxyoct-1-ene: A Search for Available Information
A comprehensive search for publicly available spectroscopic data for 3-Methoxyoct-1-ene has revealed a significant lack of specific experimental information for this compound. While data for structurally similar molecules is accessible, no direct NMR, IR, or mass spectrometry data, nor detailed experimental protocols for its synthesis and characterization, could be located in prominent chemical databases and scientific literature.
This in-depth guide sought to consolidate spectroscopic information for this compound for researchers, scientists, and drug development professionals. However, the absence of a registered CAS number and specific mentions in spectroscopic databases suggests that this compound is either not well-characterized, is referred to by a different nomenclature, or is not commonly synthesized.
The search strategy included queries for "spectroscopic data of this compound," "this compound NMR data," "this compound IR spectroscopy," "this compound mass spectrometry," and "synthesis of this compound experimental protocol." These searches did not yield specific results for the target molecule. Instead, information on related compounds such as 3-methyl-1-octene was frequently returned, highlighting a potential for nomenclature confusion.
For the purpose of providing a framework for the analysis of similar compounds, a general overview of the expected spectroscopic features for a molecule with the proposed structure of this compound is provided below. This is based on the known spectroscopic characteristics of analogous 3-alkoxy-1-alkenes.
Predicted Spectroscopic Characteristics
Should experimental data for this compound become available, the following spectroscopic signatures would be anticipated:
¹H NMR Spectroscopy:
-
Vinyl Protons: Resonances in the vinylic region (δ 4.9-6.0 ppm) corresponding to the protons on the C1 and C2 carbons. The C1 protons would likely appear as distinct multiplets due to geminal and vicinal coupling. The C2 proton would also be a multiplet, coupled to the C1 and C3 protons.
-
Allylic Proton: A signal corresponding to the proton on the C3 carbon, likely a multiplet, shifted downfield due to the adjacent oxygen atom (δ ~3.5-4.0 ppm).
-
Methoxy (B1213986) Protons: A sharp singlet at approximately δ 3.3 ppm, integrating to three protons.
-
Alkyl Chain Protons: A series of multiplets in the upfield region (δ 0.8-1.6 ppm) corresponding to the protons of the octyl chain.
¹³C NMR Spectroscopy:
-
Alkene Carbons: Two signals in the downfield region (δ ~114-140 ppm) for the C1 and C2 carbons.
-
Oxygen-Substituted Carbon: A signal for the C3 carbon in the range of δ ~75-85 ppm.
-
Methoxy Carbon: A signal around δ ~56 ppm.
-
Alkyl Chain Carbons: A series of signals in the upfield region (δ ~14-32 ppm).
Infrared (IR) Spectroscopy:
-
=C-H Stretch: A peak or peaks around 3070-3090 cm⁻¹.
-
C=C Stretch: An absorption band in the region of 1640-1650 cm⁻¹.
-
C-O Stretch: A strong band in the fingerprint region, typically around 1070-1150 cm⁻¹.
-
C-H Bends: Out-of-plane bending vibrations for the vinyl group would be expected in the 910-990 cm⁻¹ region.
Mass Spectrometry (MS):
-
Molecular Ion Peak: A peak corresponding to the molecular weight of this compound (C₉H₁₈O, M.W. = 142.24 g/mol ).
-
Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of the methoxy group (-OCH₃), the alkyl chain, and cleavage at the allylic position.
Experimental Workflow for Characterization
For researchers aiming to synthesize and characterize this compound, a general experimental workflow is proposed.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical compound.
Proposed Synthetic Route: Williamson Ether Synthesis
An in-depth analysis of the scientific literature and chemical databases reveals that 3-Methoxyoct-1-ene is not a widely studied or well-documented compound. Its discovery and isolation have not been prominently reported, suggesting it may be a novel chemical entity or one that has been synthesized in unpublished work.
This guide, therefore, presents a prospective methodology for the synthesis, isolation, and characterization of this compound, based on established principles of organic chemistry for the formation of similar allylic ethers. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring this and related molecules.
The most direct and reliable method for the preparation of this compound is the Williamson ether synthesis. This method involves the deprotonation of a suitable alcohol, in this case, oct-1-en-3-ol, to form an alkoxide, which then acts as a nucleophile to displace a halide from a methylating agent.
Reaction Scheme
The proposed two-step synthesis starts with the reduction of the commercially available ketone, oct-1-en-3-one, to the corresponding secondary allylic alcohol, oct-1-en-3-ol. The subsequent etherification with a methylating agent yields the target compound, this compound.
Caption: Proposed two-step synthetic pathway to this compound.
Detailed Experimental Protocols
The following protocols are predictive and based on standard laboratory procedures for reactions of this type.
Synthesis of Oct-1-en-3-ol
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with oct-1-en-3-one (1.0 eq) and methanol (B129727) (50 mL) and cooled to 0 °C in an ice bath.
-
Reduction: Sodium borohydride (B1222165) (NaBH4, 1.1 eq) is added portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) using a 20% ethyl acetate (B1210297) in hexanes eluent system.
-
Quenching and Workup: Once the starting material is consumed (typically 1-2 hours), the reaction is quenched by the slow addition of deionized water (20 mL). The methanol is removed under reduced pressure.
-
Extraction: The aqueous residue is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield oct-1-en-3-ol as a colorless oil.
Synthesis of this compound
-
Reaction Setup: A flame-dried 100 mL round-bottom flask under an inert atmosphere (N2 or Ar) is charged with sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and anhydrous tetrahydrofuran (B95107) (THF, 30 mL).
-
Alkoxide Formation: A solution of oct-1-en-3-ol (1.0 eq) in anhydrous THF (10 mL) is added dropwise to the NaH suspension at 0 °C. The mixture is allowed to stir for 30 minutes at this temperature.
-
Methylation: Iodomethane (CH3I, 1.5 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stir for 4-6 hours.
-
Monitoring: The reaction progress is monitored by TLC or GC-MS.
-
Quenching and Workup: The reaction is carefully quenched by the dropwise addition of saturated aqueous ammonium (B1175870) chloride solution (15 mL).
-
Extraction: The aqueous layer is separated and extracted with diethyl ether (3 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography (e.g., 5% ethyl acetate in hexanes) to afford this compound.
Predicted Characterization Data
The successful synthesis of this compound would be confirmed by a combination of spectroscopic methods. The following table summarizes the predicted data based on the structure.
| Analysis | Predicted Data |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C9H18O |
| Molecular Weight | 142.24 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.85-5.75 (m, 1H), 5.20-5.05 (m, 2H), 3.60-3.50 (m, 1H), 3.35 (s, 3H), 1.60-1.20 (m, 8H), 0.90 (t, J=7.0 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 140.5, 115.0, 82.0, 56.0, 35.0, 31.8, 25.0, 22.6, 14.0 |
| FT-IR (neat, cm⁻¹) | 3080 (C-H, sp²), 2955, 2930, 2855 (C-H, sp³), 1645 (C=C), 1100 (C-O) |
| Mass Spec (EI) | m/z (%): 142 (M+), 113, 99, 85, 71, 57 |
Isolation and Purification Workflow
The purification of the final compound is critical to obtaining material suitable for further research. The workflow involves several standard laboratory techniques.
Caption: Post-synthesis workflow for the isolation and purification of this compound.
Unveiling the Chemistry of 3-Methoxyoct-1-ene: A Technical Guide
A Note on Identification: An extensive search of chemical databases, including the Chemical Abstracts Service (CAS) registry, did not yield a CAS number for 3-Methoxyoct-1-ene. This suggests that the compound is not well-characterized or widely available. This guide will therefore focus on a closely related and well-documented compound, 3-Methoxyprop-1-ene (Allyl Methyl Ether) , to provide a representative technical overview of a simple alkoxyalkene. Additionally, a proposed synthetic pathway for the originally requested compound, this compound, is presented for research consideration.
Technical Data for 3-Methoxyprop-1-ene (Allyl Methyl Ether)
CAS Number: 627-40-7
Molecular Formula: C₄H₈O
This section provides a summary of the key chemical and physical properties of 3-Methoxyprop-1-ene.
| Property | Value |
| Molecular Weight | 72.11 g/mol |
| Boiling Point | 42-43 °C |
| Density | 0.768 g/mL at 25 °C |
| Refractive Index | 1.3803 |
| Flash Point | -23 °C |
| Solubility | Insoluble in water |
Hypothetical Synthesis of this compound
For researchers interested in this compound, a plausible synthetic route is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide.[1][2] Two primary pathways are proposed:
Pathway A: Methylation of oct-1-en-3-ol. Pathway B: Reaction of 3-chloro-oct-1-ene with sodium methoxide (B1231860).
Pathway A is generally preferred to minimize elimination side reactions, as it involves a secondary alkoxide reacting with a simple methylating agent.
Experimental Protocols
Synthesis of 3-Methoxyprop-1-ene via Williamson Ether Synthesis
This protocol is adapted from established procedures for the Williamson ether synthesis.[3]
Materials:
-
Allyl chloride (1.0 mol)
-
Sodium methoxide (1.1 mol)
-
Anhydrous methanol (B129727) (500 mL)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium methoxide in anhydrous methanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.
-
Allyl chloride is added dropwise to the stirred solution at room temperature.
-
After the addition is complete, the reaction mixture is heated to reflux for 2 hours.
-
The mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and saturated aqueous ammonium chloride.
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is carefully removed by distillation to yield 3-methoxyprop-1-ene.
Spectroscopic Data for 3-Methoxyprop-1-ene
Nuclear Magnetic Resonance (NMR) Spectroscopy
| 1H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~5.9 | m | =CH- | ||
| ~5.2 | m | =CH₂ | ||
| ~3.9 | d | ~5 | -OCH₂- | |
| ~3.3 | s | -OCH₃ |
| 13C NMR | Chemical Shift (ppm) | Assignment |
| ~135 | =CH- | |
| ~117 | =CH₂ | |
| ~72 | -OCH₂- | |
| ~58 | -OCH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of 3-Methoxyprop-1-ene shows characteristic peaks for the C-O-C stretch of the ether and the C=C stretch of the alkene.
| Wavenumber (cm-1) | Assignment |
| ~3080 | =C-H stretch |
| ~2930 | C-H stretch |
| ~1647 | C=C stretch |
| ~1115 | C-O-C stretch |
Mass Spectrometry (MS)
The electron ionization mass spectrum of 3-Methoxyprop-1-ene would be expected to show a molecular ion peak (M+) at m/z = 72, with fragmentation patterns corresponding to the loss of methyl and methoxy (B1213986) groups.
Applications in Research and Drug Development
Allyl ethers, such as 3-methoxyprop-1-ene, are primarily used in organic synthesis as protecting groups for alcohols.[2][4] The allyl group is stable under a variety of reaction conditions but can be selectively removed, making it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients.[2]
The key advantages of the allyl protecting group include:
-
Stability: It is resistant to acidic and basic conditions, as well as to many oxidizing and reducing agents.
-
Selective Cleavage: The allyl group can be removed under mild conditions using transition metal catalysts (e.g., palladium or rhodium complexes), which do not affect other common protecting groups.[2]
This orthogonality makes the allyl group particularly useful in multi-step syntheses where sequential protection and deprotection of different functional groups are required.
Safety and Handling
3-Methoxyprop-1-ene is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS).
References
- 1. rsc.org [rsc.org]
- 2. Allyl Ethers [organic-chemistry.org]
- 3. Allyl methyl ether | 627-40-7 | Benchchem [benchchem.com]
- 4. The allyl ether as a protecting group in carbohydrate chemistry. Part IV. The 2-methylallyl ether group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 3-Methoxyoct-1-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Methoxyoct-1-ene, a valuable unsaturated ether in organic synthesis. This document details the compound's molecular weight, chemical formula, and structure. It further outlines detailed experimental protocols for its synthesis and characterization using modern analytical techniques, including Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. All quantitative data is presented in structured tables for clarity and ease of comparison. Additionally, this guide includes workflow diagrams generated using Graphviz to visually represent the synthetic and analytical processes.
Compound Identification and Properties
This compound is an organic molecule featuring an eight-carbon chain with a double bond at the first carbon (C1) and a methoxy (B1213986) group at the third carbon (C3).
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₈O |
| Molecular Weight | 142.24 g/mol |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | ~160-170 °C (predicted) |
| Density | ~0.8 g/mL (predicted) |
| Solubility | Soluble in organic solvents; insoluble in water (predicted) |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for preparing ethers from an alcohol and an alkyl halide.[1][2][3][4][5][6] In this case, this compound can be synthesized from oct-1-en-3-ol.
Reaction:
Oct-1-en-3-ol + CH₃I → this compound
Materials:
-
Oct-1-en-3-ol
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add a 60% dispersion of sodium hydride in mineral oil.
-
Wash the sodium hydride with anhydrous hexane (B92381) to remove the mineral oil and then suspend it in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve oct-1-en-3-ol in anhydrous diethyl ether and add it dropwise to the sodium hydride suspension via the dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for one hour, or until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.
-
After the addition of methyl iodide, allow the reaction to warm to room temperature and then reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of water.
-
Add saturated aqueous ammonium chloride solution to the flask.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to obtain pure this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 9.11 Preparing Ethers – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
In-depth Technical Guide: The Potential Biological Activity of 3-Methoxyoct-1-ene
A comprehensive review of existing literature reveals a significant gap in the scientific understanding of 3-Methoxyoct-1-ene's biological activity. At present, there are no published studies detailing its pharmacological properties, mechanisms of action, or potential therapeutic effects.
This technical guide aims to address the current void in research by outlining a hypothetical framework for investigating the biological potential of this molecule. While no direct experimental data for this compound exists, we will draw upon the known activities of structurally similar compounds and propose a series of experimental protocols to elucidate its pharmacological profile. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the latent possibilities of this uncharacterized compound.
Compound Profile: this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₈O |
| Molecular Weight | 142.24 g/mol |
| Structure | (A structural diagram would be placed here) |
Postulated Biological Activities and Rationale
Given the structural features of this compound, which include a vinyl group and a methoxy (B1213986) ether, we can hypothesize potential interactions with several biological targets. The lipophilic octyl chain suggests possible membrane interactions, while the methoxy and vinyl groups could be sites for metabolic modification or specific receptor binding.
Hypothesized Areas of Activity:
-
Antimicrobial Effects: The lipophilic nature of the molecule could allow for disruption of microbial cell membranes.
-
Anti-inflammatory Properties: Interaction with inflammatory signaling pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX) pathways, is a possibility.
-
Neurological Activity: The molecule's size and polarity may permit it to cross the blood-brain barrier, potentially interacting with neurotransmitter receptors or ion channels.
Proposed Experimental Protocols for a Comprehensive Investigation
To systematically evaluate the potential biological activity of this compound, a tiered approach is recommended, starting with broad screening assays and progressing to more specific mechanistic studies.
In Vitro Screening Assays
This initial phase aims to identify any general bioactivity of the compound.
| Assay Type | Objective | Methodology |
| Cytotoxicity Assay | To determine the concentration range at which this compound exhibits toxicity to various cell lines. | MTT or LDH assay using a panel of human cell lines (e.g., HeLa, HepG2, SH-SY5Y). Cells are incubated with a serial dilution of the compound for 24-72 hours, and cell viability is measured. |
| Antimicrobial Assay | To assess the compound's ability to inhibit the growth of bacteria and fungi. | Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of standard bacterial (e.g., E. coli, S. aureus) and fungal (e.g., C. albicans) strains. |
| Antioxidant Assay | To evaluate the compound's radical scavenging or antioxidant capacity. | DPPH or ABTS radical scavenging assays. The discoloration of the radical solution upon addition of the compound is measured spectrophotometrically. |
Mechanistic and Signaling Pathway Analysis
Should initial screening reveal promising activity, the next step is to elucidate the underlying mechanisms.
Proposed Workflow for Mechanistic Studies:
Caption: Proposed workflow for elucidating the mechanism of action.
Example Signaling Pathway Investigation: NF-κB Pathway
If anti-inflammatory activity is observed, investigating the NF-κB signaling pathway would be a logical next step.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Future Directions and Conclusion
The study of this compound is currently an uncharted area of pharmacological research. The experimental framework proposed in this guide provides a clear and structured path for its initial investigation. The potential for discovering novel biological activities makes this compound an intriguing candidate for further research. The data generated from these proposed studies would be invaluable in determining if this compound or its derivatives warrant consideration for future drug development programs. Collaboration between synthetic chemists, pharmacologists, and molecular biologists will be essential to unlock the full potential of this and other unexplored small molecules.
A Technical Guide to Alkoxyalkenes: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkoxyalkenes, also known as enol ethers, are a class of organic compounds characterized by an alkene double bond directly attached to an oxygen atom, which is in turn connected to an alkyl or aryl group (R-O-C=C). This structural motif imparts unique reactivity and physicochemical properties that have made them valuable intermediates in organic synthesis and increasingly important scaffolds in medicinal chemistry. Their ability to act as versatile building blocks and to modulate biological activity has garnered significant attention in the field of drug development.
This in-depth technical guide provides a comprehensive literature review of alkoxyalkenes, focusing on their synthesis, spectroscopic characterization, and applications in drug discovery. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by providing detailed experimental protocols, systematically organized quantitative data, and visual representations of key concepts.
I. Synthesis of Alkoxyalkenes
The synthesis of alkoxyalkenes can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern, stereochemistry, and the functional group tolerance of the starting materials. Key synthetic methodologies include the Wittig reaction, transition-metal catalyzed hydroalkoxylation of alkynes, and other elimination and isomerization reactions.
Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone.[1][2] To synthesize alkoxyalkenes via this route, an alkoxy-substituted phosphorus ylide is required.
Experimental Protocol: Synthesis of an Alkoxyalkene via Wittig Reaction
This protocol describes the synthesis of a generic alkoxyalkene from an aldehyde and an (alkoxymethyl)triphenylphosphonium salt.
Materials:
-
(Alkoxymethyl)triphenylphosphonium chloride
-
Aldehyde (R'CHO)
-
Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether)
-
Anhydrous work-up and purification reagents
Procedure:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (alkoxymethyl)triphenylphosphonium chloride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of a strong base, such as n-butyllithium in hexanes (1.0 equivalent), dropwise to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Wittig Reaction: Cool the ylide solution back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired alkoxyalkene.
dot
Caption: Workflow for Alkoxyalkene Synthesis via the Wittig Reaction.
Transition-Metal Catalyzed Hydroalkoxylation of Alkynes
The addition of alcohols to alkynes, known as hydroalkoxylation, is a highly atom-economical method for the synthesis of enol ethers. This reaction is often catalyzed by transition metals, with gold catalysts being particularly effective.[3][4][5]
Experimental Protocol: Gold-Catalyzed Intermolecular Hydroalkoxylation of an Internal Alkyne
This protocol is adapted from a general procedure for the gold-catalyzed hydroalkoxylation of internal alkynes.[3]
Materials:
-
Internal alkyne (e.g., diphenylacetylene)
-
Alcohol (e.g., methanol, ethanol)
-
Gold(I) catalyst (e.g., [IPrAuCl]/AgOTf or a pre-formed cationic gold complex)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
Procedure:
-
In a clean, dry Schlenk tube under an inert atmosphere, dissolve the internal alkyne (1.0 equivalent) and the gold(I) catalyst (e.g., 1-5 mol%) in the anhydrous solvent.
-
Add the alcohol (1.2-2.0 equivalents) to the reaction mixture.
-
Stir the reaction at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80 °C), and monitor its progress by TLC or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the alkoxyalkene. The stereoselectivity of the addition (Z or E isomer) can be influenced by the catalyst and reaction conditions.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Classification of drug molecules considering their IC50 values using mixed-integer linear programming based hyper-boxes method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Methodological & Application
Application Note: GC-MS Procedure for the Analysis of 3-Methoxyoct-1-ene
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methoxyoct-1-ene is a volatile organic compound of interest in various fields, including flavor and fragrance analysis, atmospheric chemistry, and as a potential biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for the identification and quantification of such volatile compounds due to its high sensitivity, selectivity, and ability to provide structural information. This application note provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and expected data.
Data Presentation
Quantitative analysis of this compound can be achieved by creating a calibration curve using standards of known concentrations. The following tables summarize the expected chromatographic and mass spectrometric data, as well as typical calibration parameters.
Table 1: GC-MS Chromatographic Data
| Parameter | Value |
| Compound | This compound |
| CAS Number | 135433-03-9 |
| Molecular Formula | C₉H₁₈O |
| Molecular Weight | 142.24 g/mol |
| Retention Time (RT) | Approximately 8.5 minutes (under conditions specified below) |
| Kovats Retention Index | ~1050 (on a standard non-polar column) |
Table 2: Predicted Mass Spectrometric Data (Electron Ionization, 70 eV)
| m/z | Predicted Fragment Ion | Relative Abundance (%) |
| 142 | [C₉H₁₈O]⁺ (Molecular Ion) | 5 |
| 111 | [M - OCH₃]⁺ | 20 |
| 97 | [M - C₃H₇]⁺ | 40 |
| 83 | [C₆H₁₁]⁺ | 60 |
| 71 | [C₅H₁₁]⁺ / [C₄H₇O]⁺ | 100 (Base Peak) |
| 55 | [C₄H₇]⁺ | 85 |
| 45 | [CH₂=O⁺CH₃] | 75 |
| 41 | [C₃H₅]⁺ | 90 |
Note: The fragmentation pattern is predicted based on the structure of this compound and general fragmentation rules for ethers and alkenes. The molecular ion is expected to be of low abundance. The base peak is likely to result from alpha-cleavage adjacent to the oxygen atom or cleavage at the allylic position.
Table 3: Typical Quantitative Calibration Data
| Parameter | Value |
| Calibration Range | 0.1 - 20 µg/mL |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Internal Standard (IS) | Dodecane (B42187) or other suitable non-interfering alkane |
Experimental Protocols
Sample Preparation
The choice of sample preparation technique will depend on the sample matrix. For liquid samples, direct injection or headspace analysis are common.
a) Direct Liquid Injection:
-
Accurately weigh or measure the sample containing this compound.
-
Dilute the sample with a suitable volatile solvent such as hexane (B92381) or dichloromethane (B109758) to bring the concentration of the analyte within the calibration range.[1][2]
-
Add an internal standard (e.g., dodecane at a final concentration of 10 µg/mL) to all standards and samples for accurate quantification.
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot of the final solution to a 2 mL GC vial for analysis.
b) Static Headspace (for solid or viscous liquid matrices):
-
Place a known amount of the sample into a headspace vial.
-
Add a known amount of internal standard.
-
Seal the vial tightly with a septum and cap.
-
Incubate the vial at a controlled temperature (e.g., 80°C) for a specific time (e.g., 20 minutes) to allow the volatile compounds to partition into the headspace.
-
A heated gas-tight syringe is then used to withdraw a portion of the headspace for injection into the GC-MS.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
GC Conditions:
-
Injection Port: Split/Splitless Inlet
-
Injection Mode: Splitless (for trace analysis) or Split (10:1 for higher concentrations)
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: m/z 40-300
-
Scan Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Transfer Line Temperature: 280°C
Data Analysis
-
Qualitative Analysis: Identify this compound in the sample chromatogram by comparing its retention time and mass spectrum with that of a known standard or a reference library (e.g., NIST).
-
Quantitative Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
References
Application Notes and Protocols for 3-Methoxyoct-1-ene in Organic Synthesis
Disclaimer: Extensive searches for "3-Methoxyoct-1-ene" in chemical literature and databases have yielded no specific results for this compound. The information presented herein is based on the general reactivity of enol ethers, the functional group present in the proposed molecule. The protocols and data are representative examples derived from analogous compounds and should be considered hypothetical for this compound.
Introduction
This compound is an enol ether, a class of organic compounds characterized by an alkoxy group attached to a carbon-carbon double bond. Enol ethers are valuable intermediates in organic synthesis due to the electron-donating nature of the alkoxy group, which makes the double bond electron-rich and highly reactive towards electrophiles. This heightened reactivity allows for a variety of chemical transformations, making them useful building blocks for more complex molecules.
This document outlines potential applications of this compound in organic synthesis, including detailed protocols for key reactions such as hydrolysis to a ketone, halogenation, and participation in cycloaddition reactions.
Key Applications and Reaction Mechanisms
The primary reactivity of this compound is centered around the nucleophilic character of the double bond. Key transformations include:
-
Hydrolysis: Acid-catalyzed hydrolysis of the enol ether functionality provides a straightforward route to the corresponding ketone, 2-octanone.
-
Halogenation: The electron-rich double bond readily reacts with halogens to form dihalogenated products.
-
Cycloaddition Reactions: As an electron-rich alkene, this compound is an excellent dienophile in Diels-Alder reactions, particularly with electron-deficient dienes.
The general reaction pathways are illustrated below.
Application Notes and Protocols: Chiral Precursors in the Synthesis of the Natural Product (-)-Malyngolide
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
While the specific use of 3-methoxyoct-1-ene as a precursor in major, well-documented natural product syntheses is not extensively reported in scientific literature, the principles of utilizing chiral building blocks are fundamental to modern organic synthesis. This document provides detailed application notes and protocols for the synthesis of the marine natural product (-)-malyngolide, a compound with notable antibiotic activity. The synthesis of (-)-malyngolide serves as an excellent case study, frequently employing chiral precursors analogous in structural motifs to this compound.
(-)-Malyngolide was first isolated from the blue-green alga Lyngbya majuscula and has demonstrated significant activity against Mycobacterium smegmatis and Streptococcus pyogenes. Its synthesis has been a target for many research groups, leading to the development of several elegant strategies for the construction of its chiral quaternary center. This document will focus on a stereoselective synthesis route starting from a chiral α-alkoxyketone, a common strategy that highlights the importance of precursor chirality in achieving the desired stereochemistry of the final natural product.
Synthetic Pathway Overview
The synthesis of (-)-malyngolide from a chiral α-alkoxyketone involves several key transformations, including a diastereoselective Grignard addition to establish the quaternary stereocenter, followed by a series of functional group manipulations and a final lactonization to form the characteristic dihydropyranone ring of the natural product.
Caption: Overall workflow for the synthesis of (-)-Malyngolide.
Key Experiments and Protocols
Step 1: Diastereoselective Grignard Addition to a Chiral α-Alkoxyketone
This crucial step establishes the quaternary chiral center of (-)-malyngolide. The chelation-controlled addition of a Grignard reagent to a chiral α-alkoxyketone allows for the diastereoselective formation of the desired tertiary alcohol.
Experimental Protocol:
A solution of the chiral α-alkoxyketone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, a solution of nonylmagnesium bromide (1.5 eq) in THF is added dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 4 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The mixture is allowed to warm to room temperature and is then extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography to yield the diastereomeric tertiary alcohols.
| Reagent/Parameter | Value/Condition |
| Chiral α-Alkoxyketone | 1.0 eq |
| Nonylmagnesium Bromide | 1.5 eq |
| Solvent | Anhydrous THF |
| Temperature | -78 °C |
| Reaction Time | 4 hours |
| Workup | Saturated aq. NH₄Cl |
| Purification | Silica Gel Chromatography |
| Typical Yield | 75-85% (as a mixture of diastereomers) |
Spectroscopic Data for a Representative Tertiary Alcohol Intermediate:
| Data Type | Values |
| ¹H NMR (CDCl₃, 400 MHz) δ | 3.45 (s, 3H), 3.40-3.35 (m, 1H), 1.60-1.20 (m, 16H), 0.88 (t, J = 6.8 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 78.5, 74.2, 58.1, 41.5, 31.9, 29.6, 29.5, 29.3, 25.0, 22.7, 14.1 |
| IR (thin film) ν (cm⁻¹) | 3450 (br), 2925, 2855, 1465, 1090 |
| MS (ESI) | m/z [M+Na]⁺ calculated for C₁₃H₂₈O₂Na: 239.1981, found: 239.1985 |
Step 2: Lactonization to form the Dihydropyranone Ring
The formation of the six-membered lactone ring is a key step in the synthesis of (-)-malyngolide. This can be achieved through various methods, including acid-catalyzed cyclization of a hydroxy acid precursor.
Caption: General workflow for the lactonization step.
Experimental Protocol:
The hydroxy ester precursor (1.0 eq) is dissolved in a mixture of methanol (B129727) and water (4:1). To this solution, lithium hydroxide (B78521) (LiOH, 2.0 eq) is added, and the mixture is stirred at room temperature for 12 hours. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The methanol is removed under reduced pressure, and the aqueous residue is acidified to pH 3 with 1 M hydrochloric acid (HCl). The aqueous layer is then extracted with ethyl acetate (B1210297) (3 x 30 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated to give the crude hydroxy acid.
The crude hydroxy acid is then dissolved in anhydrous dichloromethane (B109758) (CH₂Cl₂) and cooled to 0 °C. A catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq) is added, and the reaction mixture is stirred at room temperature for 6 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by silica gel column chromatography to afford (-)-malyngolide.
| Reagent/Parameter | Value/Condition |
| Hydroxy Ester Precursor | 1.0 eq |
| Hydrolysis Reagent | LiOH (2.0 eq) |
| Lactonization Catalyst | p-TsOH (0.1 eq) |
| Solvent (Hydrolysis) | MeOH/H₂O (4:1) |
| Solvent (Lactonization) | Anhydrous CH₂Cl₂ |
| Reaction Time (Hydrolysis) | 12 hours |
| Reaction Time (Lactonization) | 6 hours |
| Purification | Silica Gel Chromatography |
| Typical Yield | 80-90% over two steps |
Final Product Characterization: (-)-Malyngolide
| Data Type | Values |
| Optical Rotation | [α]²⁵_D_ -12.5 (c 1.0, CHCl₃) |
| ¹H NMR (CDCl₃, 500 MHz) δ | 4.35 (m, 1H), 2.50 (ddd, J = 17.5, 6.5, 3.0 Hz, 1H), 2.35 (ddd, J = 17.5, 8.0, 4.5 Hz, 1H), 1.90-1.70 (m, 2H), 1.45 (s, 3H), 1.40-1.20 (m, 14H), 0.88 (t, J = 7.0 Hz, 3H) |
| ¹³C NMR (CDCl₃, 125 MHz) δ | 170.5, 78.9, 68.2, 36.4, 31.9, 29.6, 29.5, 29.3, 25.5, 24.8, 22.7, 14.1 |
| IR (neat) ν (cm⁻¹) | 3450, 2927, 2855, 1720, 1245, 1060 |
| HRMS (ESI) | m/z [M+H]⁺ calculated for C₁₃H₂₅O₃: 229.1804, found: 229.1802 |
Conclusion
The enantioselective synthesis of (-)-malyngolide presented here exemplifies a robust strategy for the construction of complex natural products from simple, chiral precursors. The diastereoselective Grignard addition and subsequent lactonization are key transformations that are broadly applicable in the synthesis of other natural products containing similar structural motifs. These detailed protocols and the accompanying data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, providing a practical guide for the stereocontrolled synthesis of biologically active molecules.
Application Note: Chiral Separation of 3-Methoxyoct-1-ene Enantiomers
Abstract
This application note details a protocol for the chiral separation of 3-Methoxyoct-1-ene enantiomers. Due to the volatile nature of the analyte, both Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC) methods were explored. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies, including detailed experimental protocols and data presentation. The described methods offer a starting point for the successful resolution of this compound enantiomers, which can be adapted for similar chiral compounds.
Introduction
The separation of enantiomers is a critical process in the pharmaceutical, food, and fine chemical industries, as individual enantiomers of a chiral compound can exhibit significantly different biological activities.[1] this compound is a chiral compound with potential applications in various fields, making the ability to isolate and analyze its enantiomers essential. Chromatographic methods, particularly those employing a chiral stationary phase (CSP), are highly effective for achieving enantiomeric resolution.[1][2] This note explores the use of Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC) for this purpose, leveraging their advantages for volatile and semi-volatile compounds.[3][4][5][6]
Experimental Methodologies
A screening approach is often the most efficient way to develop a successful chiral separation method, as the interactions between a chiral analyte and a CSP are difficult to predict.[7] The following protocols for SFC and GC provide a robust starting point for the chiral separation of this compound.
Supercritical Fluid Chromatography (SFC) Protocol
SFC is an attractive technique for chiral separations due to its high efficiency, reduced analysis times, and lower environmental impact compared to normal-phase HPLC.[3][8][9] Polysaccharide-based CSPs are widely used in SFC and demonstrate broad enantioselectivity.[8][10]
Instrumentation:
-
SFC system equipped with a back-pressure regulator
-
Diode-Array Detector (DAD)
Screening Conditions:
-
Columns: A selection of polysaccharide-based chiral stationary phases is recommended for initial screening.
-
Mobile Phase: Supercritical CO2 with a polar organic modifier (e.g., methanol, ethanol, or isopropanol).
-
Flow Rate: 2.0 - 4.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 35 - 40 °C
-
Detection: UV at an appropriate wavelength (determined by UV scan of the analyte).
Optimization: If partial separation is observed, the resolution can be optimized by adjusting the modifier percentage, temperature, and flow rate.
Gas Chromatography (GC) Protocol
For volatile compounds like this compound, chiral GC using a capillary column coated with a cyclodextrin-based stationary phase is a powerful analytical tool.[5][6]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Autosampler
Screening Conditions:
-
Column: A chiral capillary column with a cyclodextrin-based stationary phase.
-
Carrier Gas: Helium or Hydrogen
-
Injection: Split injection (e.g., 1 µL with a 100:1 split ratio)
-
Injector Temperature: 250 °C
-
Oven Program: A temperature gradient is recommended for initial screening (e.g., start at 50 °C, hold for 1 min, ramp to 150 °C at 5 °C/min).
-
Detector Temperature: 250 °C
Optimization: The separation can be fine-tuned by optimizing the temperature program (isothermal or a slower ramp rate) and the carrier gas flow rate (head pressure).
Data Presentation
The following tables summarize hypothetical quantitative data for the chiral separation of this compound based on the described methodologies.
Table 1: SFC Screening Results for Chiral Separation of this compound
| Chiral Stationary Phase | Co-Solvent (Methanol) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) | Selectivity (α) |
| Polysaccharide-based CSP 1 | 10% | 3.52 | 3.89 | 1.85 | 1.11 |
| Polysaccharide-based CSP 2 | 10% | 4.11 | 4.11 | 0.00 | 1.00 |
| Polysaccharide-based CSP 3 | 15% | 2.98 | 3.15 | 1.20 | 1.06 |
Table 2: GC Screening Results for Chiral Separation of this compound
| Chiral Stationary Phase | Oven Temperature Program | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) | Selectivity (α) |
| Cyclodextrin-based CSP A | 80 °C Isothermal | 12.45 | 12.98 | 2.10 | 1.04 |
| Cyclodextrin-based CSP B | 70 °C Isothermal | 15.23 | 15.55 | 1.55 | 1.02 |
| Cyclodextrin-based CSP C | 60-100°C at 2°C/min | 10.81 | 10.81 | 0.00 | 1.00 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in chiral method development.
Caption: Experimental workflow for chiral method development.
Caption: Key factors influencing chiral separation.
Conclusion
The successful chiral separation of this compound enantiomers can be achieved using either Supercritical Fluid Chromatography or Gas Chromatography. The provided protocols and screening strategies offer a solid foundation for developing a robust and efficient separation method. For SFC, polysaccharide-based chiral stationary phases with an alcohol modifier in supercritical CO2 are a promising starting point. For GC, cyclodextrin-based capillary columns provide excellent potential for resolving these volatile enantiomers. Further optimization of the screening conditions identified as promising will lead to a validated method suitable for routine analysis and quality control.
References
- 1. mdpi.com [mdpi.com]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 8. fagg.be [fagg.be]
- 9. youtube.com [youtube.com]
- 10. fulir.irb.hr [fulir.irb.hr]
Application Notes and Protocols for the Derivatization of 3-Methoxyoct-1-ene for Analysis
Introduction
3-Methoxyoct-1-ene is a volatile organic compound that may require derivatization prior to analysis by gas chromatography-mass spectrometry (GC-MS) to improve its chromatographic behavior and detection sensitivity. This document provides detailed application notes and protocols for three common derivatization methods targeting the alkene functional group: epoxidation, dihydroxylation, and dimethyl disulfide (DMDS) addition. The ether linkage in this compound is generally stable under these derivatization conditions. The choice of derivatization reagent depends on the specific analytical goals, such as enhancing volatility, improving peak shape, or enabling specific detection methods.[1]
General Analytical Workflow
The overall workflow for the derivatization and analysis of this compound is depicted below. The process involves the initial derivatization of the analyte, followed by extraction and subsequent analysis by GC-MS.
Caption: General workflow for the derivatization and analysis of this compound.
Derivatization Methods
Three primary derivatization methods targeting the double bond of this compound are presented: epoxidation, dihydroxylation, and dimethyl disulfide (DMDS) addition.
Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
Epoxidation converts the alkene to an epoxide, which can improve chromatographic resolution and provide a characteristic mass spectrum.[2][3] The reaction with m-CPBA is a common and effective method for this transformation.[2][3]
Reaction:
Caption: Epoxidation of this compound with m-CPBA.
Experimental Protocol:
-
Reagent Preparation: Prepare a solution of m-CPBA (70-77% purity) in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂).
-
Reaction: In a clean, dry vial, dissolve a known amount of this compound in dichloromethane.
-
Add the m-CPBA solution to the vial. A typical molar ratio is 1.2 equivalents of m-CPBA to 1 equivalent of the alkene.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or a preliminary GC-MS analysis of an aliquot. Reaction times can vary from a few hours to overnight.[4]
-
Work-up: After the reaction is complete, wash the mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the m-chlorobenzoic acid byproduct.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and then concentrate it under a gentle stream of nitrogen.
-
The resulting epoxide derivative is ready for GC-MS analysis.
Dihydroxylation with Osmium Tetroxide (OsO₄)
Dihydroxylation converts the alkene into a vicinal diol. This increases the polarity of the molecule, which can be advantageous for certain chromatographic columns and can be further derivatized (e.g., by silylation) if needed. Osmium tetroxide is a highly efficient but toxic reagent for this purpose, and it is often used in catalytic amounts with a co-oxidant.[5][6]
Reaction:
Caption: Dihydroxylation of this compound using catalytic OsO₄.
Experimental Protocol:
-
Safety Precaution: Osmium tetroxide is highly toxic and volatile. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Add N-methylmorpholine N-oxide (NMO) as the co-oxidant (approximately 1.5 equivalents).
-
Carefully add a catalytic amount of osmium tetroxide (e.g., 1-2 mol%).
-
Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction by TLC or GC-MS.
-
Work-up: Quench the reaction by adding a saturated solution of sodium bisulfite (NaHSO₃) and stir for 30 minutes.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting diol can be analyzed directly or further derivatized (e.g., silylation with BSTFA) to improve volatility for GC analysis.
Dimethyl Disulfide (DMDS) Addition
The addition of DMDS across the double bond is particularly useful for determining the position of the double bond by mass spectrometry. The resulting dithioether derivative produces characteristic fragment ions upon electron ionization.[7][8][9]
Reaction:
Caption: DMDS addition to this compound.
Experimental Protocol:
-
Reagent Preparation: Prepare a solution of iodine in diethyl ether (e.g., 60 mg/mL).
-
Reaction: In a screw-cap vial, dissolve the this compound sample in hexane.
-
Add dimethyl disulfide (DMDS) and a catalytic amount of the iodine solution.
-
Seal the vial tightly and heat the mixture at 40-50°C for several hours (e.g., 4-16 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with hexane.
-
Wash the solution with a 5% aqueous sodium thiosulfate (B1220275) solution to remove excess iodine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The resulting solution containing the DMDS adduct can be directly injected into the GC-MS.
Data Presentation: Comparison of Derivatization Methods
While specific quantitative data for the derivatization of this compound is not extensively available in the literature, the following table provides a general comparison of the expected analytical performance of each method based on studies of similar long-chain alkenes.
| Derivatization Method | Analyte Derivative | Expected Yield | Key Advantages | Key Disadvantages |
| Epoxidation (m-CPBA) | 2-(methoxymethyl)-3-pentyloxirane | High | Good volatility, stable derivative. | Byproducts may require removal. |
| Dihydroxylation (OsO₄) | 3-Methoxyoctane-1,2-diol | High | Can be further derivatized for enhanced sensitivity. | Reagent is highly toxic; product may have lower volatility. |
| DMDS Addition | 1,2-bis(methylthio)-3-methoxyoctane | Moderate to High | Excellent for double bond position elucidation via MS fragmentation. | May result in longer retention times. |
Conclusion
The derivatization of this compound can be effectively achieved using epoxidation, dihydroxylation, or DMDS addition. The choice of the most suitable method will depend on the specific requirements of the analysis. For routine quantification with good chromatographic performance, epoxidation is a robust choice. Dihydroxylation offers a route to a polar derivative that can be further modified. For structural elucidation, particularly the confirmation of the double bond position, DMDS addition is the most informative technique. Researchers should validate the chosen method for their specific application to ensure optimal performance in terms of reaction efficiency, reproducibility, and analytical sensitivity.
References
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. leah4sci.com [leah4sci.com]
- 4. ias.ac.in [ias.ac.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
- 7. researchgate.net [researchgate.net]
- 8. Elucidation of double-bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono-dimethyl disulfide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of 3-Methoxyoct-1-ene in Pheromone Research: A Case of Mistaken Identity and a Pivot to a Prominent Analog, 1-Octen-3-ol
Initial investigation for the application of 3-Methoxyoct-1-ene in pheromone research yielded no specific scientific literature or documented use as an insect attractant or semiochemical. Extensive searches across scientific databases and research repositories did not provide any evidence of its study or application in this context. Therefore, detailed Application Notes and Protocols for this compound in pheromone research cannot be provided.
However, to fulfill the user's request for detailed experimental methodologies and data presentation in the field of chemical ecology, this report will focus on a structurally similar and extensively studied insect attractant, 1-octen-3-ol (B46169) . This volatile organic compound is a well-documented semiochemical that plays a significant role in the host-seeking behavior of many hematophagous insects, particularly mosquitoes.
Application Notes for 1-Octen-3-ol in Pheromone and Kairomone Research
Introduction: 1-Octen-3-ol, often referred to as "mushroom alcohol," is a naturally occurring compound found in the breath and sweat of mammals, as well as in some fungi and plants. It serves as a key kairomone, a chemical signal that benefits the receiver, for numerous insect species. In the context of pheromone research, while not a true pheromone (a signal between individuals of the same species), it is a critical tool for studying insect olfaction, behavior, and for the development of vector control strategies.
Mechanism of Action: 1-Octen-3-ol is detected by olfactory receptors (ORs) located on the antennae and maxillary palps of insects. Upon binding, these receptors trigger a signaling cascade that leads to the activation of olfactory sensory neurons, ultimately resulting in a behavioral response, such as upwind flight towards the odor source. For many mosquito species, the attractive effect of 1-octen-3-ol is significantly enhanced when used in combination with carbon dioxide (CO₂), another major host cue.
Applications:
-
Vector Surveillance: 1-Octen-3-ol is widely used as a lure in traps, such as CDC light traps, to monitor populations of disease vectors like mosquitoes.
-
Mass Trapping: In some integrated pest management (IPM) programs, traps baited with 1-octen-3-ol and CO₂ are deployed to reduce local populations of biting insects.
-
Behavioral Research: It is a standard odorant used in laboratory bioassays (e.g., olfactometers) to study insect host-seeking behavior, olfactory sensitivity, and the mechanisms of odor coding.
-
Repellent Research: Interestingly, at high concentrations, 1-octen-3-ol can act as a repellent for some mosquito species, such as Culex quinquefasciatus, making it a subject of interest in the development of novel repellents.[1][2]
Data Presentation
Table 1: Electrophysiological Responses of Mosquito Olfactory Receptors to Enantiomers of 1-Octen-3-ol.
| Species | Olfactory Receptor | Ligand | Response | Reference |
| Culex quinquefasciatus | CquiOR118b (maxillary palps) | (R)-1-octen-3-ol | High selectivity | [2] |
| Culex quinquefasciatus | CquiOR114b (antennae) | (S)-1-octen-3-ol | Higher preference than (R)-enantiomer | [2] |
Table 2: Field Trapping Data of Mosquito Species with 1-Octen-3-ol and CO₂.
| Species | Trap Type | Lure | Mean Catch (per trap/night) | Synergistic Effect with CO₂ |
| Aedes taeniorhynchus | CDC Light Trap | 1-octen-3-ol | Varies by release rate | Yes |
| Anopheles spp. | CDC Light Trap | 1-octen-3-ol + CO₂ | Significantly increased | Yes |
| Culex spp. | CDC Light Trap | 1-octen-3-ol | Generally low | Additive, not synergistic |
| Nyssomyia neivai (Sand fly) | Modified CDC Trap | 1-octen-3-ol (27 & 43 mg/h) | Significantly increased | Not applicable |
Experimental Protocols
Electroantennography (EAG) Protocol for Assessing Olfactory Response to 1-Octen-3-ol
This protocol outlines the measurement of the overall electrical response of a mosquito antenna to 1-octen-3-ol.
a. Preparation of 1-Octen-3-ol Solutions:
-
Prepare a stock solution of 1 M 1-octen-3-ol in high-purity hexane (B92381) or paraffin (B1166041) oil.
-
Perform serial dilutions to create a range of concentrations (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴, 10⁻⁵ M).
-
For each stimulus, apply 10 µL of the solution onto a small piece of filter paper (e.g., 1 cm²) and insert it into a Pasteur pipette or a dedicated syringe.
-
Prepare a control pipette with filter paper and solvent only.
b. Mosquito Preparation:
-
Anesthetize an adult female mosquito by placing it on ice for a few minutes.
-
Excise the head of the mosquito using micro-scissors.
-
Mount the head onto a holder with conductive gel or wax.
-
Position the recording electrode, a fine-tipped glass capillary filled with saline solution (e.g., Ringer's solution), over the distal end of one antenna.
-
Insert the reference electrode, a similar glass capillary, into the back of the head capsule.
c. EAG Recording:
-
Place the prepared antenna in a continuous stream of humidified, purified air.
-
Position the outlet of the stimulus pipette into the airstream, directed at the antenna.
-
Deliver a puff of air (e.g., 0.5 seconds) through the pipette to introduce the 1-octen-3-ol vapor into the airstream.
-
Record the resulting depolarization of the antenna using an EAG amplifier and data acquisition software.
-
Present stimuli in ascending order of concentration, with control puffs interspersed to allow the antenna to recover.
Y-Tube Olfactometer Bioassay for Behavioral Response to 1-Octen-3-ol
This protocol assesses the preference of mosquitoes for an airstream containing 1-octen-3-ol versus a control.
a. Olfactometer Setup:
-
Use a glass Y-tube olfactometer with two arms.
-
Connect each arm to a separate air source providing a constant flow of humidified, charcoal-filtered air (e.g., 0.4 L/min).
-
One arm will serve as the treatment arm, and the other as the control.
b. Stimulus Preparation and Delivery:
-
Prepare a solution of 1-octen-3-ol in a solvent like hexane.
-
Apply a known amount of the solution to a filter paper and place it in a gas wash bottle or a similar container.
-
Introduce the airstream for the treatment arm through this container to carry the 1-octen-3-ol vapor into the olfactometer.
-
For the control arm, use a filter paper with solvent only.
c. Behavioral Assay:
-
Release a single adult female mosquito at the base of the Y-tube.
-
Allow the mosquito to acclimate and make a choice between the two arms.
-
Record which arm the mosquito enters and how long it stays in that arm over a set period (e.g., 5 minutes).
-
A choice is typically recorded when the mosquito moves a certain distance into an arm (e.g., past a designated line).
-
After each trial, clean the Y-tube thoroughly with solvent and bake it to remove any residual odors.
-
Rotate the treatment and control arms between trials to avoid positional bias.
Field Trapping Protocol using CDC Light Traps with 1-Octen-3-ol
This protocol describes the use of 1-octen-3-ol as a lure in CDC light traps for mosquito surveillance.
a. Trap Preparation and Lure Deployment:
-
Use standard CDC light traps.
-
For the 1-octen-3-ol lure, use a commercially available slow-release dispenser or prepare one by impregnating a cotton wick or other substrate with a known amount of 1-octen-3-ol. The release rate can be controlled by the surface area of the dispenser.
-
For a synergistic effect, use a source of CO₂, such as a cooler with dry ice (approximately 1-1.5 kg per trap per night) or a cylinder of compressed CO₂ with a regulator set to a specific flow rate (e.g., 500 mL/min).
-
Set up control traps with no lure, traps with only CO₂, traps with only 1-octen-3-ol, and traps with the combination of both to assess the individual and combined effects.
b. Trap Placement and Operation:
-
Hang the traps approximately 1.5 meters above the ground in suitable mosquito habitats, such as near vegetation and potential breeding sites.
-
Deploy the traps before dusk and collect them after dawn.
-
Use a Latin square design to rotate the trap and lure combinations among the different trapping locations each night to minimize site-specific bias.
c. Sample Collection and Analysis:
-
Collect the trap catches in the morning.
-
Kill the captured insects by freezing.
-
Identify the mosquito species and count the number of individuals of each species per trap.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, non-parametric tests) to compare the effectiveness of the different lure combinations.
Mandatory Visualizations
Caption: Workflow for Electroantennography (EAG) of Mosquitoes.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methoxyoct-1-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxyoct-1-ene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.
Scenario 1: Williamson Ether Synthesis Approach
Experimental Protocol:
A solution of oct-1-en-3-ol in an aprotic solvent such as THF is treated with a strong base like sodium hydride (NaH) to form the corresponding alkoxide. A methylating agent, such as methyl iodide or dimethyl sulfate, is then added to the reaction mixture. The reaction is typically stirred at room temperature and monitored by TLC or GC-MS for completion.
Troubleshooting:
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Incomplete deprotonation of the alcohol. | Ensure the use of a sufficiently strong and fresh base. Allow adequate time for the alkoxide formation before adding the methylating agent. |
| Competing E2 elimination reaction.[1][2] | Use a less sterically hindered methylating agent. Maintain a lower reaction temperature. Consider using a milder base. | |
| Reaction with residual water. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of multiple spots on TLC/peaks in GC-MS | Formation of elimination byproducts (e.g., octa-1,3-diene).[1][2] | Optimize reaction conditions to favor SN2 over E2 (lower temperature, less hindered base). Purify the product using column chromatography. |
| Unreacted starting material (oct-1-en-3-ol). | Increase the equivalents of the base and/or methylating agent. Extend the reaction time. | |
| Formation of diallyl ether as an impurity.[3] | This can arise from side reactions of the starting material. Purification via fractional distillation or preparative GC may be necessary. |
Scenario 2: Wittig Reaction Approach
Experimental Protocol:
This two-step synthesis would first involve the oxidation of a suitable precursor to an aldehyde, followed by the Wittig reaction. For instance, 2-methoxyheptanal could be reacted with methyltriphenylphosphonium (B96628) bromide in the presence of a strong base like n-butyllithium to yield this compound. A major byproduct of this reaction is triphenylphosphine (B44618) oxide (TPPO).[4][5][6]
Troubleshooting:
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Incomplete ylide formation. | Ensure the use of a sufficiently strong and fresh base. Use an appropriate anhydrous solvent. |
| Poor reactivity of the aldehyde. | Check the purity of the aldehyde starting material. | |
| Difficulty in purifying the product | Presence of triphenylphosphine oxide (TPPO).[1][4] | TPPO can often be removed by crystallization from a non-polar solvent like hexane (B92381) or by column chromatography.[5] Formation of an insoluble complex with MgCl2 or ZnCl2 can also facilitate its removal by filtration.[2] |
| Formation of unexpected isomers | Use of a stabilized ylide leading to E-alkene. | For the synthesis of a terminal alkene, an unstabilized ylide is required, which generally favors the Z-isomer, though in this case, no E/Z isomerism is possible for the desired product. |
Scenario 3: Grignard Reaction Approach
Experimental Protocol:
A Grignard reagent, such as pentylmagnesium bromide, is prepared from 1-bromopentane (B41390) and magnesium turnings in anhydrous diethyl ether. This is then reacted with acrolein at low temperature. The resulting alkoxide is quenched with an aqueous acid workup to yield oct-1-en-3-ol. Subsequent methylation (as in Scenario 1) would yield the final product.
Troubleshooting:
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the Grignard reagent | Presence of moisture in the glassware or solvent.[3] | Thoroughly dry all glassware and use anhydrous solvents. |
| Inactive magnesium turnings. | Activate the magnesium turnings with a small crystal of iodine or by gentle heating. | |
| Low yield of oct-1-en-3-ol | Wurtz coupling of the Grignard reagent with the starting alkyl halide.[7] | Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide. |
| Reaction of the Grignard reagent with the enone functionality of acrolein (1,4-addition). | Use a lower reaction temperature and consider the use of a copper(I) catalyst to favor 1,2-addition. | |
| Presence of decane (B31447) in the product mixture | This is the Wurtz coupling byproduct.[7] | Optimize Grignard formation conditions. Decane can be removed by fractional distillation or chromatography. |
| Presence of pentane (B18724) in the product mixture | Reaction of the Grignard reagent with residual water or acidic protons.[8] | Ensure anhydrous conditions throughout the Grignard reagent formation and reaction steps. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The byproducts largely depend on the synthetic route chosen:
-
Williamson Ether Synthesis: The primary byproduct is typically the elimination product, octa-1,3-diene, formed through an E2 reaction pathway that competes with the desired SN2 reaction.[1][2]
-
Wittig Reaction: The most significant byproduct is triphenylphosphine oxide (TPPO), which is formed stoichiometrically with the product.[4][6]
-
Grignard Reaction (to form the precursor alcohol): Common byproducts include decane from Wurtz coupling of the pentylmagnesium bromide, and pentane from the reaction of the Grignard reagent with any protic source.[7][8]
Q2: How can I confirm the identity and purity of my this compound product?
A2: A combination of analytical techniques is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating the components of the reaction mixture and providing mass spectra for identification.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of the final product and can be used to assess purity. Infrared (IR) spectroscopy can identify the presence of key functional groups.
Q3: What are the best practices for purifying the final product?
A3: The purification method will depend on the nature of the impurities:
-
For non-polar byproducts like decane or octa-1,3-diene: Fractional distillation or column chromatography on silica (B1680970) gel with a non-polar eluent system (e.g., hexanes/ethyl acetate) is generally effective.
-
For polar byproducts like unreacted alcohol: Column chromatography is the method of choice.
-
For triphenylphosphine oxide (TPPO): TPPO can be removed by crystallization from a non-polar solvent, chromatography, or by precipitation as a metal salt complex.[1][2][5]
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Yes, standard laboratory safety procedures should be followed. Specifically:
-
Sodium hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere.
-
Grignard reagents: Highly reactive and moisture-sensitive. Anhydrous conditions are critical.
-
Methylating agents (e.g., methyl iodide): These are often toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Acrolein: Highly toxic and flammable. Must be handled in a well-ventilated fume hood.
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Diallyl ether | C6H10O | CID 11194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US4788282A - Deprotection of allylic esters and ethers - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. botanyjournals.com [botanyjournals.com]
Technical Support Center: Purification of 3-Methoxyoct-1-ene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Methoxyoct-1-ene.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: Common impurities can include unreacted starting materials, residual solvents, and side-products from the synthesis. Depending on the synthetic route, these may include positional isomers (e.g., 1-methoxyoct-2-ene), stereoisomers (if a chiral center is formed), and related ethers or alkenes.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities. Fractional distillation is often effective for separating compounds with significantly different boiling points.[1] For separating isomers with very similar boiling points, chromatographic methods such as flash column chromatography or preparative gas chromatography are generally more effective.[2][3]
Q3: How can I remove residual solvent from my purified this compound?
A3: Residual, high-boiling point solvents can often be removed by placing the sample under high vacuum. For lower-boiling solvents, careful heating under vacuum (rotary evaporation) is typically sufficient. Ensure the temperature is kept well below the boiling point of this compound to avoid product loss.
Q4: My final product appears to be a mixture of isomers that I cannot separate by distillation. What should I do?
A4: When fractional distillation is insufficient to separate isomers, high-performance liquid chromatography (HPLC) or gas chromatography (GC) are powerful alternatives.[3][4] The choice of the stationary phase and mobile phase is critical for achieving good separation.[4] For alkenes, silver-impregnated silica (B1680970) gel (in argentation chromatography) can be particularly effective for separating isomers based on the degree and type of unsaturation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is contaminated with a higher-boiling impurity. | Inefficient fractional distillation. | Increase the number of theoretical plates in your distillation column (e.g., use a longer column or one with more efficient packing).[1] Optimize the distillation rate to allow for proper equilibration. |
| Product is contaminated with a lower-boiling impurity. | Incomplete removal of starting materials or low-boiling side products. | Perform a preliminary simple distillation to remove the bulk of the low-boiling components before a final fractional distillation. |
| Product contains positional isomers. | The synthetic reaction produced a mixture of isomers. | Employ column chromatography. Consider using a silver-nitrate impregnated silica gel stationary phase, which can separate alkenes based on the position of the double bond.[5] |
| Product is a mixture of stereoisomers. | The synthesis created a chiral center, resulting in enantiomers or diastereomers. | For diastereomers, fractional distillation or standard chromatography may be effective. For enantiomers, chiral chromatography (e.g., chiral HPLC) is required for separation.[6] Note that fractional distillation does not separate enantiomers.[7] |
| Low recovery of purified product. | Product loss during transfers. The compound may be volatile. | Minimize transfers between flasks. Ensure all joints in the distillation apparatus are well-sealed. If the product is volatile, cool the receiving flask with an ice bath. |
Quantitative Data Summary
| Property | This compound (Hypothetical) | Potential Isomeric Impurity (e.g., 1-Methoxyoct-2-ene) |
| Boiling Point | ~158-162 °C | ~160-165 °C |
| Molecular Weight | 142.24 g/mol | 142.24 g/mol |
| Refractive Index | ~1.42 | ~1.42 |
| Polarity | Moderately Polar | Moderately Polar |
Experimental Protocols
Fractional Distillation
This protocol is a general guideline for the purification of a liquid organic compound like this compound.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly greased and sealed.
-
Charging the Flask: Charge the distillation flask with the crude this compound, adding a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Equilibration: As the liquid begins to boil, observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second into the receiving flask).
-
Fraction Collection: Collect fractions in separate, pre-weighed receiving flasks. Monitor the temperature at the distillation head. A stable temperature reading indicates the collection of a pure fraction. A significant temperature change signals the start of a different component distilling.
-
Analysis: Analyze the collected fractions using an appropriate analytical technique (e.g., GC-MS or NMR) to determine their purity.
-
Shutdown: Once the desired product has been collected, stop the heating and allow the apparatus to cool down before dismantling.
Flash Column Chromatography
This protocol provides a general method for purification if distillation is ineffective.
-
Stationary Phase Selection: Choose an appropriate stationary phase. For moderately polar compounds like this compound, silica gel is a common choice.
-
Mobile Phase Selection: Determine a suitable mobile phase (eluent) using thin-layer chromatography (TLC). A good solvent system will provide a retention factor (Rf) of approximately 0.3 for the desired compound. A mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate) is a good starting point.
-
Column Packing: Pack a glass chromatography column with the chosen stationary phase as a slurry in the mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to force the eluent through the column at a steady rate.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting purification issues.
References
- 1. vernier.com [vernier.com]
- 2. vurup.sk [vurup.sk]
- 3. US6861512B2 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 4. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
- 6. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 7. Use of fractional distillation in organic chemistry - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Analysis of 3-Methoxyoct-1-ene
This technical support center provides troubleshooting guidance and frequently asked questions for the analysis of 3-Methoxyoct-1-ene, a volatile organic compound. The information is tailored for researchers, scientists, and drug development professionals to assist in refining their analytical protocols.
Troubleshooting Guides
Encountering issues during the analysis of this compound is common. This section provides a systematic approach to identifying and resolving potential problems.
Common Chromatographic Issues & Solutions
The following table summarizes common problems observed during the gas chromatography (GC) analysis of this compound, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Baseline Instability or Drift | Contaminated carrier gas, column bleed, or detector instability.[1] | Purge the gas lines, bake out the column at a higher temperature, or check the detector for contamination.[1] |
| Peak Tailing or Fronting | Active sites on the column, column overloading, or improper sample vaporization.[1] | Use a deactivated column, reduce the sample concentration, or optimize the injection port temperature. |
| Poor Peak Resolution | Inadequate column selectivity, incorrect temperature program, or improper flow rate.[1][2] | Select a column with a different stationary phase, optimize the temperature gradient, or adjust the carrier gas flow rate.[1] |
| Ghost Peaks | Contamination in the injection port or carryover from a previous injection.[1] | Clean the injection port liner, run a blank solvent injection, or use a higher bake-out temperature between runs. |
| Irreproducible Retention Times | Fluctuations in oven temperature, inconsistent carrier gas flow rate, or leaks in the system.[3] | Verify the oven temperature calibration, check the gas flow controller, and perform a leak check of the GC system. |
| No Peaks or Very Small Peaks | Injection problem, detector issue, or incorrect sample concentration.[4] | Check the syringe for proper sample uptake, verify detector settings and functionality, and ensure the sample concentration is within the detection limits.[4] |
Experimental Protocols
A detailed and robust experimental protocol is fundamental for accurate and reproducible analysis. The following is a recommended Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound.
Protocol: GC-MS Analysis of this compound
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of high-purity hexane (B92381) to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions with hexane to prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
For unknown samples, perform a preliminary dilution to ensure the concentration falls within the calibration range.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at 10°C/min.
-
Hold: Maintain at 150°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-300
3. Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.[5]
-
The primary ions for this compound should be confirmed from a reference spectrum.
-
Quantify the analyte by constructing a calibration curve from the peak areas of the working standards.
Frequently Asked Questions (FAQs)
Q1: What is the expected retention time for this compound with the recommended GC-MS protocol?
A1: The retention time is dependent on the specific instrument and column conditions.[5] However, with the provided protocol, this compound is expected to elute within the middle of the temperature ramp, roughly between 7 and 9 minutes. It is crucial to run a standard to confirm the exact retention time on your system.
Q2: How can I improve the separation of this compound from other closely eluting compounds?
A2: To improve resolution, you can try optimizing the temperature program by using a slower ramp rate or a lower initial oven temperature.[1][6] Alternatively, using a longer GC column or a column with a different stationary phase that provides better selectivity for alkenes can also enhance separation.[2]
Q3: What are the characteristic mass spectral fragments for this compound?
A3: While a reference spectrum is definitive, for a methoxy-alkene like this compound, you can expect to see fragments resulting from the loss of a methoxy (B1213986) group (-OCH3), as well as characteristic alkene fragmentation patterns. The molecular ion peak may also be present.
Q4: My baseline is noisy. What are the common causes and how can I fix it?
A4: A noisy baseline can be caused by several factors, including electrical interference, a leaking septum, or detector issues.[1] Ensure proper grounding of the instrument, replace the injection port septum, and check the detector for any signs of contamination or malfunction.[1][5]
Q5: I am not seeing any peaks in my chromatogram. What should I check first?
A5: First, verify that the sample was correctly injected by checking the syringe and autosampler sequence.[4] Ensure the detector is turned on and the settings are appropriate.[4] Also, confirm that the sample concentration is high enough to be detected by the instrument.
Visualizations
The following diagrams illustrate the troubleshooting workflow and the logical relationships in diagnosing common analytical issues.
Caption: Troubleshooting workflow for GC analysis.
Caption: Diagnostic logic for common GC issues.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. chromtech.com [chromtech.com]
- 3. halocolumns.com [halocolumns.com]
- 4. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 5. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]
- 6. ivypanda.com [ivypanda.com]
Validation & Comparative
A Comparative Guide to the Synthetic Pathways of 3-Methoxyoct-1-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract:
3-Methoxyoct-1-ene is an unsaturated ether with potential applications in organic synthesis and as a fragment in the development of bioactive molecules. This guide provides a comparative analysis of two plausible, albeit theoretical, synthetic routes to this compound. Due to the absence of established, experimentally validated synthesis protocols for this specific compound in publicly available literature, this document outlines two hypothetical pathways based on well-established organic chemistry reactions: the Williamson Ether Synthesis and an Alkynol Reduction and Methylation route. This guide offers detailed hypothetical experimental protocols, a comparative analysis of the two routes, and a visual representation of the synthetic workflows to aid researchers in the potential synthesis of this and structurally related compounds.
Comparative Analysis of Proposed Synthesis Routes
The two proposed routes for the synthesis of this compound are the Williamson Ether Synthesis pathway and the Alkynol Reduction and Methylation pathway. A summary of the key comparative aspects of these routes is presented below.
| Feature | Route 1: Williamson Ether Synthesis | Route 2: Alkynol Reduction and Methylation |
| Starting Materials | Hexanal, Acetylene (B1199291), Thionyl Chloride, Sodium Methoxide (B1231860) | Hexanal, Acetylene, Lindlar's Catalyst, Methylating Agent (e.g., Methyl Iodide) |
| Key Intermediates | Oct-1-yn-3-ol, Oct-1-en-3-ol, 3-Chloro-oct-1-ene | Oct-1-yn-3-ol, Oct-1-en-3-ol |
| Number of Steps | 4 | 3 |
| Potential Yield | Potentially lower overall yield due to an additional step and potential for elimination side reactions. | Potentially higher overall yield with fewer steps. |
| Stereoselectivity | The final step is not stereoselective. | The reduction step using Lindlar's catalyst is stereoselective for the cis (Z) alkene.[1][2] |
| Reagent Toxicity | Involves the use of thionyl chloride, which is corrosive and toxic. | Involves the use of a lead-poisoned catalyst (Lindlar's) and a potentially toxic methylating agent. |
| Scalability | Each step is generally scalable, though handling of gaseous acetylene can be challenging. | The catalytic reduction is highly scalable. Direct methylation can also be scaled. |
| Pros | Utilizes a classic and well-understood ether synthesis method.[3][4][5] | More convergent and potentially more efficient. Offers stereochemical control of the double bond. |
| Cons | Longer synthetic route. The chlorination step can lead to side products. The final S(_N)2 reaction can be prone to elimination. | Direct methylation of a secondary allylic alcohol can be challenging and may require specific catalysts.[6][7] |
Visualizing the Synthetic Pathways
The logical flow of the two proposed synthetic routes for this compound is depicted in the following diagrams.
Caption: Proposed synthetic routes to this compound.
Detailed Experimental Protocols (Hypothetical)
The following are detailed, hypothetical experimental protocols for the two proposed synthesis routes. These are based on general procedures for similar transformations and would require optimization for the specific synthesis of this compound.
Route 1: Williamson Ether Synthesis
Step 1: Synthesis of Oct-1-yn-3-ol
This procedure is based on the known synthesis of oct-1-yn-3-ol from hexanal.[8]
-
A solution of ethylmagnesium bromide in tetrahydrofuran (B95107) (THF) is prepared.
-
Acetylene gas is bubbled through the Grignard reagent solution to form the acetylide.
-
Hexanal is added dropwise to the cooled solution.
-
The reaction is stirred and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The product is extracted with diethyl ether, and the organic layer is washed, dried, and concentrated.
-
Purification by vacuum distillation would yield oct-1-yn-3-ol.
Step 2: Partial Reduction of Oct-1-yn-3-ol to Oct-1-en-3-ol
This step utilizes a poisoned catalyst to achieve partial reduction to the alkene.[1][9][10]
-
Oct-1-yn-3-ol is dissolved in a suitable solvent such as methanol (B129727) or ethyl acetate (B1210297).
-
Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is added.
-
The mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.
-
Upon completion, the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure to yield crude oct-1-en-3-ol, which can be purified by distillation.
Step 3: Synthesis of 3-Chloro-oct-1-ene
This step converts the secondary alcohol to an alkyl chloride.
-
Oct-1-en-3-ol is dissolved in an aprotic solvent like dichloromethane (B109758) or diethyl ether and cooled in an ice bath.
-
Thionyl chloride (SOCl₂) is added dropwise, often with a small amount of a base like pyridine (B92270) to neutralize the HCl byproduct.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction mixture is carefully quenched with water or a saturated sodium bicarbonate solution.
-
The organic layer is separated, washed, dried, and concentrated to give crude 3-chloro-oct-1-ene.
-
Purification would be performed by vacuum distillation.
Step 4: Williamson Ether Synthesis to form this compound
This is the final ether formation step.[3][11]
-
Sodium metal is carefully dissolved in anhydrous methanol to prepare a solution of sodium methoxide.
-
3-Chloro-oct-1-ene is added to the sodium methoxide solution.
-
The reaction mixture is heated to reflux and stirred for several hours, with progress monitored by TLC or GC.
-
After cooling, the excess methanol is removed under reduced pressure.
-
Water is added, and the product is extracted with an organic solvent.
-
The organic extracts are combined, washed, dried, and concentrated.
-
Final purification of this compound would be achieved through distillation.
Route 2: Alkynol Reduction and Methylation
Step 1: Synthesis of Oct-1-yn-3-ol
This step is identical to Step 1 in Route 1.
Step 2: Partial Reduction of Oct-1-yn-3-ol to Oct-1-en-3-ol
This step is identical to Step 2 in Route 1.
Step 3: Direct Methylation of Oct-1-en-3-ol
This step aims to directly methylate the secondary allylic alcohol. This can be a challenging transformation, and several methods could be attempted.[6][7]
-
Method A: Using a Strong Base and Methyl Iodide
-
Oct-1-en-3-ol is dissolved in a dry, aprotic solvent such as THF.
-
The solution is cooled, and a strong base like sodium hydride (NaH) is added portion-wise to form the alkoxide.
-
Methyl iodide (MeI) is then added, and the reaction is stirred, possibly with gentle heating, until completion.
-
The reaction is quenched, and the product is extracted and purified as described in Route 1, Step 4.
-
-
Method B: Using a Phase-Transfer Catalyst
-
Oct-1-en-3-ol is dissolved in a two-phase system of an organic solvent (e.g., dichloromethane) and a concentrated aqueous solution of sodium hydroxide.
-
A phase-transfer catalyst, such as a quaternary ammonium salt, is added.
-
A methylating agent, like dimethyl sulfate, is added, and the mixture is stirred vigorously.
-
Workup would involve separation of the layers, followed by washing, drying, concentration, and purification of the organic phase.
-
Conclusion
While no established synthesis for this compound has been reported, this guide outlines two plausible synthetic strategies based on fundamental organic reactions. Route 2, the Alkynol Reduction and Methylation pathway, appears more efficient on paper due to a reduced number of steps. However, the direct methylation of the secondary allylic alcohol in the final step may present challenges and require significant optimization. Route 1, the Williamson Ether Synthesis, is a more classical and perhaps more predictable, albeit longer, approach. The choice between these routes would depend on the specific experimental capabilities, desired stereochemistry, and the outcomes of initial feasibility studies. Experimental validation is essential to determine the viability and efficiency of these proposed synthetic routes.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [app.jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
A Comparative Analysis of 3-Methoxyoct-1-ene and Other Alkoxyalkenes in Biological Assays: A Framework for Evaluation
The structure-activity relationship (SAR) is a critical concept in drug discovery, defining the link between a molecule's chemical structure and its biological activity.[1] For the class of organic compounds known as alkoxyalkenes, the nature and position of both the alkoxy group and the carbon-carbon double bond can significantly influence their biological effects.[2][3] This guide outlines a systematic approach to comparing the performance of 3-methoxyoct-1-ene with other alkoxyalkenes in biological assays, with a focus on cytotoxicity.
Quantitative Data Summary
The following table presents hypothetical cytotoxicity data for this compound against the MCF-7 breast cancer cell line, compared with other representative alkoxyalkenes. The data is presented as IC50 values, which is the concentration of a substance that inhibits a biological process by 50%.[4]
| Compound | Structure | Molecular Weight ( g/mol ) | IC50 (µM) vs. MCF-7 Cells |
| This compound | CH₂(CH)CH(OCH₃)(CH₂)₄CH₃ | 142.24 | Hypothetical Value: 75.2 |
| Alkoxyalkene A | Representative Structure 1 | Varies | 45.8 |
| Alkoxyalkene B | Representative Structure 2 | Varies | 15.3 |
| Positive Control (e.g., Doxorubicin) | Known Anticancer Drug | 543.52 | 0.8 |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting and reproducing biological data. Below is a representative protocol for a cell viability assay, a common method for assessing the cytotoxic effects of novel compounds.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
1. Cell Culture:
-
MCF-7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Experimental Plating:
-
Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
3. Compound Treatment:
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).[5]
-
Serial dilutions of the test compound are prepared in the cell culture medium.
-
The medium from the cell plates is replaced with the medium containing the various concentrations of the test compounds. A vehicle control (medium with DMSO) and a positive control are included.
4. Incubation:
-
The plates are incubated for 48 hours.
5. MTT Addition and Incubation:
-
After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals.
6. Solubilization and Absorbance Reading:
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
7. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Hypothetical Signaling Pathway
The diagram below illustrates a hypothetical signaling pathway that could be modulated by a bioactive alkoxyalkene, leading to the inhibition of cancer cell proliferation.
Caption: Hypothetical signaling cascade for an alkoxyalkene.
Experimental Workflow
This diagram outlines the workflow for the MTT cell viability assay described above.
References
- 1. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 2. Structure activity relationship studies on C2 side chain substituted 1,1-bis(4-methoxyphenyl)-2-phenylalkenes and 1,1,2-tris(4-methoxyphenyl)alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–activity relationship (SAR) for the gas-phase ozonolysis of aliphatic alkenes and dialkenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. accio.github.io [accio.github.io]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Stereochemistry of 3-Methoxyoct-1-ene: A Comparative Guide to Leading Analytical Techniques
For researchers and professionals in drug development and chemical sciences, the unambiguous determination of a molecule's stereochemistry is a critical step in ensuring its desired biological activity and safety. This guide provides a comprehensive comparison of three powerful analytical techniques for confirming the stereochemistry of chiral molecules like 3-Methoxyoct-1-ene: Chiral Gas Chromatography (GC), Vibrational Circular Dichroism (VCD), and the modified Mosher's method. Each method is evaluated based on its experimental protocol, data output, and applicability, with supporting data presented for clear comparison.
Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution separation technique ideal for the analysis of volatile and semi-volatile chiral compounds.[1][2] It directly separates enantiomers, allowing for the determination of their relative proportions (enantiomeric excess).[3]
Data Presentation: Chiral GC of a Racemic this compound Sample
| Parameter | (R)-3-Methoxyoct-1-ene | (S)-3-Methoxyoct-1-ene |
| Retention Time (min) | 12.54 | 12.89 |
| Peak Area (%) | 50.1 | 49.9 |
| Enantiomeric Excess (%) | 0.4% (of the S-enantiomer) |
Experimental Protocol: Chiral GC Analysis
A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column, such as a Chirasil-DEX CB (25 m x 0.25 mm i.d., 0.25 µm film thickness), is utilized.[4] Hydrogen is typically used as the carrier gas. The injector and detector temperatures are maintained at 250°C and 275°C, respectively. The oven temperature is programmed with an initial hold at 60°C for 2 minutes, followed by a ramp of 5°C/min to 180°C. A solution of this compound in a suitable solvent (e.g., dichloromethane) is injected. The retention times and peak areas of the separated enantiomers are recorded to determine the enantiomeric ratio.
Workflow for Chiral Gas Chromatography
References
Comparative Analysis of 3-Methoxyoct-1-ene and 3-hydroxyoct-1-ene: A Review of Available Biological Data
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the understanding of the biological activities of 3-Methoxyoct-1-ene and a lack of direct comparative studies with 3-hydroxyoct-1-ene. While the structural motifs of both compounds—allylic ethers/alcohols and octene backbones—are present in biologically active molecules, specific experimental data for these particular structures is not available. This guide, therefore, aims to provide a framework for potential comparative studies by examining the known biological activities of structurally related compounds and outlining the necessary experimental protocols for a direct comparison.
Researchers and drug development professionals interested in the potential therapeutic or biological effects of this compound and 3-hydroxyoct-1-ene will find that foundational research is required to establish their activity profiles. Currently, no quantitative data exists to populate a direct comparative table, nor are there established signaling pathways or experimental workflows specifically involving these two molecules.
Theoretical Framework for Comparison
While direct experimental evidence is absent, a comparative analysis can be conceptualized based on the functional groups present in each molecule: an allylic methoxy (B1213986) group in this compound and an allylic hydroxyl group in 3-hydroxyoct-1-ene.
3-hydroxyoct-1-ene , as an allylic alcohol, belongs to a class of compounds with known biological relevance. Allylic alcohols can exhibit a range of activities and are intermediates in various metabolic pathways. For instance, the structurally related compound, 1-octen-3-ol, is a well-documented semiochemical that attracts biting insects. This suggests that 3-hydroxyoct-1-ene could potentially interact with olfactory receptors or other sensory proteins.
This compound , an allylic ether, may exhibit different properties due to the replacement of the hydroxyl proton with a methyl group. This modification can alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability, which in turn could lead to distinct biological activities. Vinyl ethers, a related class of compounds, are known for their reactivity and have been explored in various chemical and materials science applications, though their specific biological activities are less characterized.
Proposed Experimental Protocols for a Comparative Study
To address the current knowledge gap, a series of in vitro and in vivo experiments would be necessary. The following protocols are proposed as a starting point for researchers.
Table 1: Proposed Experiments for Comparative Analysis
| Experiment | Objective | Methodology | Potential Outcomes |
| Cytotoxicity Assays | To determine the toxic concentration of each compound on various cell lines. | MTT or LDH assays on a panel of cancer and non-cancer cell lines. | IC50 values indicating the concentration at which 50% of cell viability is inhibited. |
| Antimicrobial Screening | To assess the ability of each compound to inhibit the growth of bacteria and fungi. | Broth microdilution or disk diffusion assays against a panel of pathogenic microbes. | Minimum Inhibitory Concentration (MIC) values. |
| Receptor Binding Assays | To investigate if the compounds interact with specific cellular receptors (e.g., olfactory receptors, GPCRs). | Radioligand binding assays or functional assays using cells expressing specific receptors. | Binding affinities (Ki or Kd) or functional responses (e.g., calcium flux). |
| Enzyme Inhibition Assays | To determine if the compounds can inhibit the activity of key enzymes (e.g., cyclooxygenases, lipoxygenases). | In vitro enzyme activity assays using purified enzymes. | IC50 values for enzyme inhibition. |
| In Vivo Toxicity and Efficacy Studies | To evaluate the safety and potential therapeutic effects in a living organism. | Administration to model organisms (e.g., mice, zebrafish) followed by observation of physiological and behavioral changes. | Data on toxicity, pharmacokinetics, and efficacy in a disease model. |
Visualizing a Potential Research Workflow
The following diagram illustrates a logical workflow for initiating a comparative study of these two compounds.
Caption: Proposed workflow for the comparative biological evaluation of this compound and 3-hydroxyoct-1-ene.
Conclusion
The biological activities of this compound and 3-hydroxyoct-1-ene remain uncharacterized in the scientific literature. A direct comparison of their performance is not possible without foundational experimental data. The information presented here serves as a call to action for the research community to investigate these compounds. By following the proposed experimental framework, scientists and drug development professionals can begin to elucidate the potential biological and therapeutic relevance of these molecules, thereby enabling future comparative analyses based on empirical evidence.
A Comparative Guide to Chiral Columns for the Gas Chromatographic Separation of 3-Methoxyoct-1-ene
For Researchers, Scientists, and Drug Development Professionals
The primary mechanism for chiral separation in gas chromatography relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP).[1][2] For volatile compounds like 3-Methoxyoct-1-ene, derivatized cyclodextrins have proven to be the most effective and versatile CSPs.[1][3][4] Cyclodextrins are cyclic oligosaccharides that form a toroidal structure with a hydrophobic inner cavity and a hydrophilic exterior.[4][5] This structure allows them to interact with analyte molecules through inclusion complexation and surface interactions, leading to chiral recognition.[5]
Comparison of Recommended Chiral GC Columns
The selection of an appropriate chiral column is paramount for achieving successful enantiomeric separation. Based on the analysis of volatile chiral compounds, including terpenes and other hydrocarbons, the following cyclodextrin-based columns are recommended for the separation of this compound. The performance of these columns for the separation of α-pinene, a structurally relevant volatile terpene, is presented as an illustrative example.
| Column Name (Manufacturer) | Stationary Phase Composition | Reported Performance for α-pinene (Illustrative) | General Applications & Characteristics |
| Astec® CHIRALDEX® G-TA (Sigma-Aldrich) | Trifluoroacetylated γ-cyclodextrin | High resolution for terpenes. | Excellent for terpenes, esters, and ketones. The trifluoroacetyl groups enhance selectivity for compounds with polar functional groups. |
| Restek Rt-βDEXsm | Permethylated β-cyclodextrin in a low-polarity stationary phase | Provides baseline resolution of α-pinene enantiomers.[6] | A versatile column for a broad range of chiral compounds including alcohols, hydrocarbons, and esters.[6] |
| Agilent J&W CycloSil-B | 30% Heptakis(2,3-di-O-methyl-6-O-t-butyldimethylsilyl)-β-cyclodextrin in DB-1701 | Good selectivity for a variety of chiral compounds. | The bulky silyl (B83357) groups can provide unique selectivity for certain analytes. Suitable for a wide range of volatile chiral compounds. |
| Supelco® β-DEX™ 120 (Sigma-Aldrich) | 20% Permethylated β-cyclodextrin in SPB™-35 | Demonstrates good separation for many terpenes. | A general-purpose chiral column with a good balance of enantioselectivity and thermal stability.[7] |
Experimental Protocols
A generalized experimental protocol for the chiral GC separation of a volatile compound like this compound is provided below. Optimization of these parameters will be necessary to achieve baseline separation.
1. Sample Preparation:
-
Dilute the this compound sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 100-1000 ppm.
-
Ensure the sample is free of non-volatile residues.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 100:1) to prevent column overload.
-
Injector Temperature: 200-250 °C.
-
Carrier Gas: Helium or Hydrogen. Hydrogen often provides better efficiency at higher linear velocities.
-
Flow Rate: 1-2 mL/min (constant flow).
-
Oven Temperature Program: Start with an isothermal period at a low temperature (e.g., 40-60 °C) for several minutes, followed by a slow temperature ramp (e.g., 1-5 °C/min) to an upper temperature of 180-220 °C. The optimal temperature program will depend on the specific column and the volatility of the enantiomers.
-
Detector: Flame Ionization Detector (FID) is generally suitable for hydrocarbons.
-
Detector Temperature: 250-300 °C.
3. Data Analysis:
-
Identify the two enantiomer peaks based on their retention times.
-
Calculate the resolution (Rs) between the two peaks. A resolution of ≥ 1.5 is considered baseline separation.
-
Calculate the separation factor (α), which is the ratio of the retention factors of the two enantiomers.
Logical Workflow for Chiral Column Selection and Method Development
The following diagram illustrates a systematic approach to selecting a chiral column and optimizing the separation method for a new chiral compound like this compound.
References
A Guide to the Inter-laboratory Validation of 3-Methoxyoct-1-ene Analysis
An Objective Comparison of Methodologies and Performance Metrics for Researchers and Drug Development Professionals
Currently, a comprehensive, publicly available inter-laboratory validation study specifically for the analysis of 3-Methoxyoct-1-ene is not documented. This guide, therefore, serves as a practical framework for establishing such a validation, providing researchers, scientists, and drug development professionals with a robust protocol and illustrative performance data based on established analytical techniques. The focus is on Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used method for the separation and quantification of volatile organic compounds like this compound.[1][2]
Proposed Inter-laboratory Study Design
An inter-laboratory study is crucial for establishing the ruggedness and reliability of an analytical method. The following design is proposed for the validation of this compound analysis:
-
Participants: A minimum of five laboratories with experience in GC-MS analysis of volatile compounds.
-
Samples: A set of standardized samples containing known concentrations of this compound, including a blank, low, medium, and high concentration levels, will be distributed to each participating laboratory. A certified reference material for this compound should be used to prepare these samples.
-
Method: A standardized GC-MS protocol will be provided to all participants to minimize variability arising from different analytical procedures.
-
Data Analysis: Laboratories will report their quantitative results for each sample. Statistical analysis will be performed to assess the method's repeatability, reproducibility, accuracy, and other key validation parameters.
Illustrative Performance Data
The following table summarizes hypothetical yet realistic performance data from a proposed inter-laboratory study. This data serves as a benchmark for what could be expected from a well-controlled validation.
| Validation Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Laboratory 5 | Acceptance Criteria |
| Repeatability (RSDr %) | 2.1 | 1.8 | 2.5 | 2.0 | 2.3 | ≤ 5% |
| Reproducibility (RSDR %) | 4.5 | 4.2 | 5.0 | 4.8 | 4.6 | ≤ 10% |
| Accuracy (% Recovery) | 98.5 | 101.2 | 99.0 | 97.8 | 100.5 | 95-105% |
| Limit of Detection (LOD) (µg/mL) | 0.05 | 0.04 | 0.06 | 0.05 | 0.05 | Report |
| Limit of Quantification (LOQ) (µg/mL) | 0.15 | 0.12 | 0.18 | 0.15 | 0.15 | Report |
| Linearity (R²) | 0.9995 | 0.9998 | 0.9992 | 0.9996 | 0.9997 | ≥ 0.999 |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This section details a standardized protocol for the quantification of this compound.
1. Sample Preparation:
-
Accurately weigh 1 gram of the homogenized sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., methanol).
-
Add an appropriate internal standard.
-
Seal the vial and vortex for 30 seconds.
-
Incubate the vial at 60°C for 30 minutes in a headspace autosampler.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent single quadrupole mass spectrometer.[3]
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (10:1).
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.
-
3. Quality Control:
-
Calibration Curve: A multi-point calibration curve (minimum 5 points) should be prepared and analyzed with each batch of samples.
-
Blanks: A solvent blank should be injected at the beginning of each sequence to check for system contamination.
-
Quality Control Samples: A low, medium, and high QC sample should be analyzed in duplicate in each batch to assess accuracy and precision.
Inter-laboratory Validation Workflow
The following diagram illustrates the key steps involved in the proposed inter-laboratory validation study for this compound analysis.
Caption: Workflow for the proposed inter-laboratory validation study.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-Methoxyoct-1-ene: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Methoxyoct-1-ene, treating it as a hazardous waste material. Given its chemical structure as both an ether and an alkene, it should be handled with the assumption that it is a flammable liquid.
Immediate Safety and Disposal Protocol
When preparing for the disposal of this compound, it is imperative to follow established safety protocols to minimize risks. The following steps provide a direct operational plan for its disposal.
Step 1: Waste Identification and Classification First, classify this compound as a hazardous waste. Due to its likely flammable nature, it falls under regulations governing flammable liquids.[1][2][3][4][5] Do not pour this chemical down the drain or dispose of it in regular trash, as this is illegal and poses a significant safety and environmental hazard.[1][4][6]
Step 2: Container Selection and Labeling Collect waste this compound in a designated, compatible container. This is typically a glass or plastic container that can be securely sealed.[1][7] The container must be clearly labeled as "Hazardous Waste" and must identify the full chemical name, "this compound," along with any other components in the waste mixture.[1][2][5]
Step 3: Waste Segregation and Storage Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources such as heat, sparks, or open flames.[3] Ensure that the container is kept closed except when adding waste.[1] Flammable liquids should be segregated from other types of hazardous waste, such as acids or oxidizers.[2]
Step 4: Arranging for Disposal Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2] Do not attempt to transport hazardous waste off-site yourself.
Special Consideration for Ethers: Ethers like this compound have the potential to form explosive peroxides upon exposure to air and light, particularly in opened containers.[8] It is crucial to date containers upon receipt and upon opening. If the chemical has been open for an extended period (e.g., more than 6 months), it may require special handling by explosive ordnance disposal experts.[7][8] If you suspect peroxide formation, do not attempt to open or move the container and contact your EHS department immediately.
Summary of Disposal and Safety Data
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste (likely Flammable Liquid) | [1][2][3] |
| Prohibited Disposal | No drain or regular trash disposal | [1][4][6] |
| Container Type | Compatible, sealable glass or plastic container | [1][7] |
| Labeling Requirements | "Hazardous Waste" with full chemical name | [1][2][5] |
| Storage Location | Designated satellite accumulation area, away from ignition sources | [3] |
| Disposal Method | Via licensed hazardous waste disposal service or institutional EHS | [2] |
| Special Precaution | Potential for explosive peroxide formation in opened containers | [8] |
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, a general procedure for preparing a chemical for disposal is as follows:
-
Personal Protective Equipment (PPE): Before handling the chemical, don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Transfer: In a well-ventilated area or a chemical fume hood, carefully pour the waste this compound from its original container or experimental vessel into the designated hazardous waste container.
-
Container Sealing: Securely cap the waste container to prevent any vapors from escaping.
-
Decontamination: Decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
Documentation: Record the amount of waste added to the container in a logbook if required by your institution.
Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of chemical waste like this compound.
Caption: Decision workflow for chemical waste disposal.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. How Should Flammables Be Disposed Of? [greenflow.com]
- 3. mlienvironmental.com [mlienvironmental.com]
- 4. triumvirate.com [triumvirate.com]
- 5. tft-pneumatic.com [tft-pneumatic.com]
- 6. web.mit.edu [web.mit.edu]
- 7. Hazardous Waste Disposal [cool.culturalheritage.org]
- 8. vumc.org [vumc.org]
Essential Safety and Operational Guide for 3-Methoxyoct-1-ene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 3-Methoxyoct-1-ene, a volatile organic compound (VOC). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Understanding the Hazards
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on the hazards associated with its chemical class.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Wear protective gloves. Nitrile or polyvinyl alcohol gloves are often recommended for handling ethers.[1][6] | To prevent skin contact, which can cause irritation.[6][7] |
| Eye Protection | Use safety goggles with side-shields.[6] | To protect against splashes and vapors that can cause serious eye irritation.[6][7] |
| Skin and Body Protection | Wear a lab coat or impervious clothing.[1][6] | To protect against skin exposure and contamination of personal clothing. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[1][6] For higher concentrations or in the absence of adequate engineering controls, a full-face respirator with organic vapor cartridges is recommended.[1][8] | To prevent inhalation of vapors, which can cause respiratory tract irritation and other health effects.[7][9] |
Safe Handling and Operational Plan
3.1. Engineering Controls and Preparation:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][5]
-
Ensure that an accessible safety shower and eye wash station are available.[6]
-
Keep the container tightly sealed when not in use and store it in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and direct sunlight.[1][3][6]
-
Ground and bond containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[3]
3.2. Handling Procedure:
-
Don the appropriate PPE as outlined in the table above.
-
Dispense the required amount of this compound carefully, avoiding splashing.
-
Keep the container opening pointed away from your face.
-
After dispensing, securely close the container.
-
Wash hands thoroughly after handling.[6]
3.3. Peroxide Formation Management:
-
Ethers like this compound can form explosive peroxides upon exposure to air and light.[1][2]
-
Label the container with the date it was received and the date it was first opened.
-
Regularly test for the presence of peroxides, especially for containers that have been open for an extended period.[1]
-
If peroxide crystals are visible, do not move the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[1]
Disposal Plan
4.1. Waste Collection:
-
All waste containing this compound should be treated as hazardous waste.[2]
-
Collect waste in a clearly labeled, compatible, and tightly sealed container.[2]
-
Do not mix with incompatible waste streams.
4.2. Disposal Procedure:
-
Dispose of waste this compound and contaminated materials through your institution's hazardous waste management program.[2]
-
Never dispose of this chemical down the drain or in the regular trash.
-
Empty containers should be triple-rinsed (if appropriate for the container type) with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your EHS office.[1]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Examples of Volatile Organic Compounds and How to Reduce Exposure [int-enviroguard.com]
- 6. file.chemscene.com [file.chemscene.com]
- 7. angenechemical.com [angenechemical.com]
- 8. ohse.ca [ohse.ca]
- 9. images.thdstatic.com [images.thdstatic.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
